3,6-Dimethyl-1,2,4,5-tetrathiane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75100-46-8 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI Key |
OLLSVBUNSGNIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1SSC(SS1)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Structural Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 3,6-dimethyl-1,2,4,5-tetrathiane, a sulfur-containing heterocyclic compound. The document details the probable synthetic pathway, which involves the acid-catalyzed reaction of acetaldehyde with hydrogen sulfide to form an intermediate gem-dithiol, followed by oxidative dimerization. While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide compiles the most relevant information and presents analogous experimental protocols. Furthermore, it outlines the key analytical techniques for the structural elucidation of its cis and trans isomers, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of substituted tetrathianes.
Introduction
This compound (C₄H₈S₄) is a cyclic organic polysulfide characterized by a six-membered ring containing four sulfur atoms and two carbon atoms, each bearing a methyl group.[1][2][3] The molecule exists as two distinct stereoisomers: cis-3,6-dimethyl-1,2,4,5-tetrathiane and trans-3,6-dimethyl-1,2,4,5-tetrathiane.[1][4] The arrangement of the methyl groups relative to the plane of the tetrathiane ring dictates the isomer. These compounds are of interest in various fields, including flavor and fragrance chemistry, and as potential precursors or analogs of biologically active sulfur-containing molecules. This guide focuses on the synthesis and detailed structural analysis of these isomers.
Synthesis of this compound
The synthesis of this compound is understood to proceed through a two-step mechanism involving the formation of a gem-dithiol intermediate.
Theoretical Pathway
The logical synthetic route involves:
-
Formation of 1,1-Ethanedithiol: The initial step is the reaction of acetaldehyde with hydrogen sulfide, typically under acidic conditions. This reaction forms the unstable gem-dithiol, 1,1-ethanedithiol.
-
Dimerization: The 1,1-ethanedithiol intermediate then undergoes an oxidative dimerization to yield the six-membered this compound ring. This dimerization can result in the formation of both cis and trans isomers.
The overall reaction can be visualized as follows:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols (Analogous)
Protocol: Synthesis of gem-Dithiol Intermediate (General Method)
-
Reaction Setup: A solution of the starting aldehyde (e.g., acetaldehyde) in a suitable solvent (e.g., ethanol) is cooled in an ice bath in a pressure-resistant vessel.
-
Reagent Addition: Dry hydrogen sulfide gas is bubbled through the cooled solution, followed by the introduction of a dry acid catalyst, such as hydrogen chloride gas.
-
Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a controlled temperature and pressure for several hours.
-
Work-up: After the reaction, the excess hydrogen sulfide and acid are carefully neutralized. The product is then extracted with an organic solvent.
Protocol: Dimerization to Tetrathiane (General Method)
-
Oxidation: The crude gem-dithiol solution is subjected to mild oxidation. This can be achieved by exposure to air over a prolonged period or by the addition of a controlled amount of a chemical oxidizing agent (e.g., iodine or hydrogen peroxide).
-
Purification: The resulting mixture of cis and trans isomers can be separated and purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Structural Analysis
The structural elucidation of the cis and trans isomers of this compound relies on a combination of advanced analytical techniques.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the tetrathiane ring. Although specific crystallographic data for this compound is not publicly available, the expected data from such an analysis is presented in the table below, based on typical values for similar sulfur-containing heterocycles.
Table 1: Predicted Crystallographic Data
| Parameter | Expected Value (cis-isomer) | Expected Value (trans-isomer) |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar | P-1 or similar |
| Bond Lengths (Å) | ||
| C-S | 1.80 - 1.85 | 1.80 - 1.85 |
| S-S | 2.00 - 2.10 | 2.00 - 2.10 |
| C-C (methyl) | 1.50 - 1.55 | 1.50 - 1.55 |
| C-H | 0.95 - 1.00 | 0.95 - 1.00 |
| Bond Angles (°) | ||
| C-S-S | 100 - 105 | 100 - 105 |
| S-C-S | 110 - 115 | 110 - 115 |
| S-C-C | 108 - 112 | 108 - 112 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms and for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the methyl and methine protons.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ) - cis-isomer (ppm) | Predicted Chemical Shift (δ) - trans-isomer (ppm) |
| ¹H NMR | ||
| -CH(CH₃)- | 4.0 - 4.5 (quartet) | 4.0 - 4.5 (quartet) |
| -CH(CH₃ )- | 1.6 - 1.8 (doublet) | 1.6 - 1.8 (doublet) |
| ¹³C NMR | ||
| -C H(CH₃)- | 45 - 55 | 45 - 55 |
| -CH(C H₃)- | 20 - 25 | 20 - 25 |
Note: The exact chemical shifts may vary depending on the solvent and the specific conformation. The differentiation between cis and trans isomers would likely be observed in subtle differences in these shifts and potentially through-space interactions observed in 2D NMR experiments like NOESY.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Intensity |
| [M]⁺ | 184 | Moderate |
| [M - S]⁺ | 152 | Low |
| [M - S₂]⁺ | 120 | Moderate |
| [M - CH₃CHS₂]⁺ | 92 | High |
| [CH₃CHS]⁺ | 61 | High |
The fragmentation would likely involve the cleavage of the S-S and C-S bonds within the tetrathiane ring.
Caption: A plausible mass spectrometry fragmentation pathway.
Logical Relationships in Structural Analysis
The process of confirming the structure of this compound follows a logical workflow, where each analytical technique provides complementary information.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
This technical guide has synthesized the available information on the synthesis and structural analysis of this compound. While a wealth of specific experimental data for this particular compound is not present in the public domain, this guide provides a robust theoretical framework and analogous experimental approaches that can be applied by researchers. The structural analysis section outlines the key data points to be expected from crystallographic and spectroscopic analyses, which are crucial for the unambiguous identification and characterization of the cis and trans isomers. It is hoped that this guide will stimulate further research into the chemistry and potential applications of this and related sulfur-containing heterocycles.
References
An In-Depth Technical Guide on 3,6-Dimethyl-1,2,4,5-tetrathiane: Natural Occurrence, Discovery, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Dimethyl-1,2,4,5-tetrathiane, a cyclic organosulfur compound. It details its natural occurrence as a volatile flavor component in various foods, presents its physicochemical properties, and outlines plausible experimental protocols for its isolation and synthesis. While the discovery of this specific compound is not well-documented, this guide contextualizes its likely origin within the broader history of flavor chemistry. Notably, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound, a limitation that this guide highlights for future research endeavors.
Introduction
This compound is a saturated heterocyclic compound containing a six-membered ring with four sulfur atoms and two carbon atoms, each substituted with a methyl group. Its structure, characterized by alternating sulfur and carbon atoms, contributes to its unique chemical properties and its role as a potent aroma compound in various natural and processed foods. This guide aims to consolidate the available technical information on this molecule, catering to the needs of researchers in natural product chemistry, food science, and drug discovery.
Natural Occurrence
This compound has been identified as a key volatile sulfur compound in a limited number of natural and processed sources, where it contributes to the characteristic aroma profile.
Table 1: Natural and Food Sources of this compound
| Source | Matrix | Role/Descriptor |
| Durian (Durio zibethinus) | Fruit Pulp | Contributes to the pungent, sulfurous aroma.[1][2][3][4] |
| Cooked Meat (e.g., Beef) | Cooked Tissue | Formation as a product of the Maillard reaction, contributing to the "meaty" aroma. |
The presence of this tetrathiane in durian is a result of the complex enzymatic and chemical reactions that occur during fruit ripening, involving sulfur-containing amino acid precursors.[1][5] In cooked meat, it is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
Discovery and Historical Context
The specific discovery of this compound is not well-documented in readily available scientific literature. Its identification is likely intertwined with the advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of volatile compounds in complex food matrices. The study of food flavors, and specifically sulfur-containing compounds, gained significant momentum in the mid-20th century, and it is probable that this tetrathiane was first identified during this period as part of the broader characterization of food aromas.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C4H8S4 | PubChem[6] |
| Molecular Weight | 184.35 g/mol | Topbatt Chemical Co., Ltd.[7] |
| CAS Number | 67411-27-2 | Topbatt Chemical Co., Ltd.[7] |
| Appearance | Not specified | - |
| Melting Point | 198.00 °C @ 760.00 mm Hg | The Good Scents Company[8] |
| Boiling Point | 264.00 °C @ 760.00 mm Hg | The Good Scents Company[8] |
| Flash Point | 257.00 °F (125.00 °C) | The Good Scents Company[8] |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[8] |
| Stereoisomerism | Exists as a mixture of cis and trans diastereoisomers (typically 50% cis and 50% trans). | The Good Scents Company[8] |
Experimental Protocols
Isolation from Natural Sources
While a specific, detailed protocol for the isolation of this compound is not explicitly published, a general workflow can be inferred from methods used for the analysis of volatile compounds in durian and cooked meat.
Workflow for Isolation of Volatile Sulfur Compounds
Caption: General workflow for the isolation and identification of volatile compounds.
Methodology:
-
Sample Preparation: Homogenize fresh durian pulp or cooked meat in a suitable buffer or solvent.
-
Extraction of Volatiles:
-
Solid-Phase Microextraction (SPME): Place the homogenate in a sealed vial and expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace above the sample. Volatile compounds adsorb to the fiber.
-
Simultaneous Distillation-Extraction (SDE): This technique allows for the simultaneous distillation of volatile compounds from the sample and their extraction into an organic solvent.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the trapped volatiles from the SPME fiber or inject the solvent extract into the GC-MS system.
-
Separate the compounds based on their volatility and polarity using a suitable capillary column (e.g., DB-5ms).
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard or library data.
-
Synthesis
Proposed Synthesis Pathway
Caption: Plausible synthesis pathway for this compound.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve acetaldehyde in a suitable organic solvent (e.g., ethanol or dichloromethane) in a reaction flask equipped with a stirrer and a gas inlet.
-
Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution. The reaction is typically acid-catalyzed, so a small amount of a mineral acid (e.g., HCl) or a Lewis acid may be added.[9][10]
-
Reaction Conditions: The reaction is likely to proceed at room temperature or with gentle cooling. The reaction time will need to be optimized.
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction mixture with water or a mild base to neutralize the acid catalyst.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Note: This is a proposed method and would require experimental validation and optimization. The reaction of aldehydes with hydrogen sulfide can lead to a mixture of products, including other cyclic sulfur compounds.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature reveals a significant lack of information regarding the specific biological activities and signaling pathways of this compound. While many organosulfur compounds found in fruits and vegetables are known to possess antioxidant, anti-inflammatory, and other health-promoting properties, no such studies have been specifically conducted on this tetrathiane.[11][12]
Research on other volatile flavor compounds suggests that they can have various biological effects, but these are highly compound-specific.[13][14][15] The biological impact of this compound, therefore, remains an open area for investigation.
Logical Relationship of Potential Research
Caption: A logical workflow for future research into the biological activity of the compound.
Conclusion and Future Directions
This compound is a naturally occurring organosulfur compound that plays a significant role in the aroma of durian and cooked meat. While its physicochemical properties are reasonably well-characterized, there is a notable absence of information regarding its discovery and, more critically, its biological effects. The experimental protocols outlined in this guide provide a starting point for researchers interested in isolating or synthesizing this compound for further study.
Future research should prioritize the investigation of the biological activities of this compound. Key areas of inquiry should include its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Elucidating any interactions with cellular signaling pathways will be crucial in determining its potential for therapeutic applications or as a food-derived bioactive compound. Given the known bioactivities of other organosulfur compounds, it is plausible that this tetrathiane may also possess interesting biological properties waiting to be discovered.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myjsustainagri.com [myjsustainagri.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. This compound | C4H8S4 | CID 526613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:67411-27-2 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 8. This compound, 67411-27-2 [thegoodscentscompany.com]
- 9. academic.oup.com [academic.oup.com]
- 10. brainly.in [brainly.in]
- 11. Bioactive Compounds, Nutritional Value, and Potential Health Benefits of Indigenous Durian (Durio Zibethinus Murr.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in microbial flavour Compounds: A review on Chemistry, synthesis mechanism and their application in food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic organic compound with the molecular formula C₄H₈S₄.[1][2][3] As with many organosulfur compounds, it holds potential interest in various chemical and pharmaceutical research areas due to the unique properties conferred by its tetrathiane ring structure. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, alongside generalized experimental protocols for its characterization.
It is important to note that detailed experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature or public spectral databases. The information presented herein is a compilation of data from chemical databases and predicted spectral information based on the compound's structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₈S₄ | [1][2][3] |
| Molecular Weight | 184.37 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| CAS Number | 67411-27-2 | [5] |
Spectroscopic Data
Due to the limited availability of experimental spectra, this section presents a combination of referenced Gas Chromatography-Mass Spectrometry (GC-MS) data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
Mass Spectrometry (MS)
This compound has been identified in studies of volatile compounds using GC-MS. The NIST WebBook provides gas chromatography data, though a full mass spectrum with fragmentation patterns is not detailed.[1]
| Technique | Data | Reference |
| GC-MS | Detected in studies of volatile compounds. | [1] |
Predicted Mass Spectrum Fragmentation:
The fragmentation of this compound under electron ionization would likely involve cleavage of the sulfur-sulfur and carbon-sulfur bonds. Key predicted fragments would include:
-
Molecular Ion (M⁺): m/z = 184
-
Loss of S₂: m/z = 120
-
Loss of CH₃CHS₂: m/z = 92
-
CH₃CHS⁺: m/z = 45
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data is predicted and should be used as a guideline for experimental verification.
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The presence of cis and trans isomers would result in different chemical shifts.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.0 | Quartet (q) | 2H | CH -CH₃ |
| ~ 1.6 - 1.8 | Doublet (d) | 6H | CH-CH₃ |
¹³C NMR (Predicted)
The carbon NMR spectrum is also expected to be simple, with two distinct signals corresponding to the methyl and methine carbons.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 50 - 55 | C H-CH₃ |
| ~ 20 - 25 | CH-C H₃ |
Infrared (IR) Spectroscopy
The following IR data is predicted and should be used as a guideline for experimental verification.
The IR spectrum would primarily show absorptions corresponding to C-H and C-S bond vibrations.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration |
| 2970 - 2990 | C-H stretch (sp³) |
| 2860 - 2880 | C-H stretch (sp³) |
| 1440 - 1460 | C-H bend (CH₃) |
| 1370 - 1390 | C-H bend (CH₃) |
| 600 - 800 | C-S stretch |
| 450 - 550 | S-S stretch |
Experimental Protocols
Synthesis of Dialkyl Tetrathianes (General Approach)
A potential synthetic route to 3,6-dialkyl-1,2,4,5-tetrathianes involves the reaction of an aldehyde with a source of sulfur, such as hydrogen sulfide in the presence of an acid catalyst. The exact reaction conditions (temperature, solvent, catalyst) would need to be optimized.
Caption: General synthesis workflow for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Place the sample in the beam path of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5). The oven temperature program should be optimized to ensure good separation of the components.
-
MS Method: The GC is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent analytical characterization of a compound like this compound.
Caption: Logical workflow for the synthesis and characterization of a target compound.
Conclusion
This technical guide summarizes the currently available and predicted spectroscopic data for this compound. While comprehensive experimental data remains scarce, the information and generalized protocols provided here offer a valuable starting point for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis, characterization, and potential applications of this and related sulfur-containing heterocyclic compounds. Further experimental work is necessary to validate the predicted spectral data and to fully elucidate the properties of this molecule.
References
An In-Depth Technical Guide to the Stereoisomers and Conformational Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and conformational landscape of 3,6-Dimethyl-1,2,4,5-tetrathiane. While specific experimental data for this molecule is limited in publicly accessible literature, this document extrapolates from the well-established principles of conformational analysis of sulfur-containing heterocycles, particularly the 1,2,4,5-tetrathiane ring system. It covers the cis and trans stereoisomers, the predominant chair and twist-boat conformations, and the energetic considerations of their interconversion. This guide also presents a generalized synthetic approach and discusses the expected spectroscopic characteristics that would be instrumental in the experimental characterization of these structures. The information herein is intended to serve as a foundational resource for researchers working with this and related molecules in fields such as medicinal chemistry and materials science.
Introduction
This compound is a sulfur-containing heterocyclic compound with the chemical formula C₄H₈S₄.[1] Its structure is characterized by a six-membered ring composed of two carbon and four sulfur atoms, with methyl groups attached to the two carbon atoms. The presence of two stereocenters at positions 3 and 6 gives rise to stereoisomerism. Furthermore, the flexibility of the six-membered ring allows for the existence of multiple conformations.
Understanding the three-dimensional structure of molecules is paramount in drug development and materials science, as it dictates their physical, chemical, and biological properties. Conformational analysis provides insight into the relative stabilities of different spatial arrangements of atoms and the energy barriers for their interconversion. This knowledge is crucial for predicting molecular interactions, reactivity, and ultimately, function.
This guide will delve into the stereoisomers of this compound and provide a detailed analysis of its likely conformational preferences based on studies of analogous 1,2,4,5-tetrathiane systems.
Stereoisomers of this compound
The presence of two chiral centers at the 3- and 6-positions of the tetrathiane ring means that this compound can exist as two diastereomers: cis and trans.
-
cis-3,6-Dimethyl-1,2,4,5-tetrathiane: In this isomer, the two methyl groups are on the same side of the ring.
-
trans-3,6-Dimethyl-1,2,4,5-tetrathiane: In this isomer, the two methyl groups are on opposite sides of the ring.
These two stereoisomers are distinct chemical compounds with different physical and spectroscopic properties, and they are not interconvertible without breaking and reforming chemical bonds.
Caption: The two stereoisomers of this compound.
Conformational Analysis
The 1,2,4,5-tetrathiane ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The two most important conformations are the chair and the twist-boat .
Chair Conformation
The chair conformation is generally the most stable conformation for six-membered rings as it minimizes both angle and torsional strain. In the chair conformation of the 1,2,4,5-tetrathiane ring, the substituents on the carbon atoms can occupy either axial or equatorial positions.
For the cis-isomer, one methyl group would be in an axial position and the other in an equatorial position (a,e) or vice versa (e,a). These two chair conformations are degenerate (have the same energy) and rapidly interconvert via a process known as ring flipping.
For the trans-isomer, the two methyl groups can be either both in axial positions (diaxial, a,a) or both in equatorial positions (diequatorial, e,e). The diequatorial conformation is expected to be significantly more stable than the diaxial conformation due to the avoidance of steric hindrance between the axial methyl group and the other axial atoms.
Twist-Boat Conformation
The twist-boat conformation is another low-energy conformation available to the 1,2,4,5-tetrathiane ring. Unlike cyclohexane, where there are significant flagpole interactions in the boat conformation, the longer C-S and S-S bonds in the tetrathiane ring can alleviate some of these unfavorable interactions. Consequently, the energy difference between the chair and twist-boat conformations in tetrathianes is generally smaller than in cyclohexanes. For some substituted tetrathianes, the twist-boat conformation can even be the dominant one.[2]
Conformational Equilibrium
The overall conformational landscape of this compound is a dynamic equilibrium between the various chair and twist-boat conformers. The relative populations of these conformers are determined by their relative Gibbs free energies.
Caption: Conformational equilibria for cis- and trans-3,6-Dimethyl-1,2,4,5-tetrathiane.
Stereoelectronic Effects
The anomeric effect, a stereoelectronic phenomenon observed in heterocycles, describes the preference of an electronegative substituent at the anomeric carbon (a carbon atom bonded to two heteroatoms) for the axial position, contrary to what would be expected from steric considerations alone. While the classic anomeric effect involves adjacent C-O or C-N bonds, analogous effects can be observed in sulfur-containing rings.[3][4] In the case of this compound, while there isn't a classic anomeric center, the interaction between the lone pairs of the sulfur atoms and the sigma anti-bonding orbitals of adjacent bonds can influence the conformational preferences and should be considered in detailed computational studies.
Physicochemical and Spectroscopic Data
Specific experimental data for this compound is scarce. The following table summarizes the basic available information.
| Property | Value | Source |
| Molecular Formula | C₄H₈S₄ | [1] |
| Molecular Weight | 184.37 g/mol | [1] |
| Stereoisomers | cis and trans | Implied by structure |
Expected NMR Spectroscopic Features:
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the stereochemistry and conformational preferences of this compound in solution.
-
¹H NMR: The chemical shifts of the methine (CH) and methyl (CH₃) protons would be different for the cis and trans isomers. Furthermore, in a conformationally locked system, axial and equatorial protons would exhibit distinct chemical shifts. The coupling constants between the methine protons would be particularly informative for determining the dihedral angles and thus the ring conformation.
-
¹³C NMR: The chemical shifts of the carbon atoms would also differ between the cis and trans isomers.
Low-temperature NMR studies would be invaluable for slowing down the conformational interconversions, potentially allowing for the direct observation of individual conformers.
Experimental Protocols
General Synthesis of 1,2,4,5-Tetrathianes
Caption: A generalized workflow for the synthesis and separation of tetrathiane isomers.
Separation of Stereoisomers
The resulting mixture of cis and trans isomers would likely be separable using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the differences in their polarity and affinity for the stationary phase.
Conclusion and Future Directions
This compound presents an interesting case for stereochemical and conformational analysis. Based on the principles governing sulfur-containing heterocycles, it is predicted to exist as a mixture of cis and trans stereoisomers, each of which can adopt a variety of ring conformations, with the chair and twist-boat forms being the most energetically favorable.
The lack of specific experimental data for this molecule highlights an opportunity for further research. Detailed experimental studies, including synthesis, isomer separation, and comprehensive NMR and X-ray crystallographic analysis, are needed to fully characterize its three-dimensional structure and conformational dynamics. Such studies would not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the conformational behavior of multisulfur heterocycles in general. Computational studies employing density functional theory (DFT) would also be highly beneficial in corroborating experimental findings and providing a more detailed picture of the potential energy surface.
References
Unraveling the Thermal Degradation of Alliin: A Pathway to 3,6-Dimethyl-1,2,4,5-tetrathiane
For Immediate Release
[City, State] – A comprehensive technical guide has been developed to elucidate the complex thermal degradation pathways of alliin, a primary sulfur-containing compound in garlic, with a specific focus on the formation of the bioactive compound 3,6-Dimethyl-1,2,4,5-tetrathiane. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of garlic-derived compounds.
The thermal processing of garlic and its extracts initiates a cascade of chemical reactions, transforming the naturally occurring alliin into a diverse array of organosulfur compounds. While many of these compounds have been studied for their potential health benefits, the specific pathway leading to the formation of this compound has been a subject of scientific inquiry. This guide synthesizes available research to provide a detailed overview of this process, including quantitative data and experimental methodologies.
Thermal Degradation Kinetics of Alliin
The thermal degradation of alliin follows first-order reaction kinetics.[1] The rate of this degradation is significantly influenced by temperature. Studies have shown that as the temperature increases, the degradation of alliin accelerates, leading to the formation of various volatile and non-volatile compounds.
Formation of Key Intermediates
Upon heating, alliin is known to degrade into several intermediate compounds. The initial step is believed to be the cleavage of the C-S bond, leading to the formation of dehydroalanine and allyl sulfenic acid. Allyl sulfenic acid is highly reactive and can undergo self-condensation to form allicin, the compound responsible for the characteristic aroma of fresh garlic. However, under thermal stress, allicin itself is unstable and degrades further into a variety of diallyl sulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl tetrasulfide.
Proposed Pathway to this compound
While the direct conversion of alliin to this compound is not explicitly documented, a plausible pathway involves the thermal decomposition of alliin-derived intermediates. It is hypothesized that under specific temperature and pressure conditions, radical species generated from the degradation of diallyl polysulfides can rearrange and cyclize to form various sulfur-containing heterocyclic compounds. The formation of the dimethyl-substituted tetrathiane likely involves the fragmentation and recombination of smaller sulfur-containing radicals.
A key study by Yu et al. (1994) on the volatile compounds generated from the thermal degradation of alliin and deoxyalliin in an aqueous solution identified a wide range of sulfur-containing compounds, providing foundational knowledge in this area.[1] Although the abstract does not explicitly name this compound, the comprehensive analysis of degradation products in this study is critical to understanding the formation of such complex heterocycles.
Quantitative Data
The yield of various degradation products from alliin is highly dependent on the reaction conditions. The following table summarizes general findings on the thermal degradation of alliin.
| Parameter | Value | Reference |
| Reaction Order | First-Order | [1] |
| Major Degradation Products | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide, Ajoene, Vinyldithiins |
Experimental Protocols
Thermal Degradation of Alliin: A solution of pure alliin in deionized water is typically prepared in a sealed reaction vessel. The vessel is then heated to a specific temperature (e.g., 100-180°C) for a defined period. The reaction is quenched by rapid cooling.
Analysis of Degradation Products: The resulting mixture is commonly extracted with an organic solvent (e.g., dichloromethane). The organic extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile degradation products.
Visualizing the Pathways and Workflows
To better understand the complex relationships in alliin degradation, the following diagrams have been generated using the DOT language.
Caption: Proposed thermal degradation pathway of alliin.
Caption: General experimental workflow for alliin degradation analysis.
This technical guide provides a foundational understanding of the thermal degradation of alliin with a plausible pathway to the formation of this compound. Further research is warranted to isolate and quantify this specific compound and to fully elucidate the intricate mechanisms of its formation. This will be crucial for the development of novel therapeutic agents derived from thermally processed garlic.
References
The Role of 3,6-Dimethyl-1,2,4,5-tetrathiane in Food Flavor Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethyl-1,2,4,5-tetrathiane is a potent, sulfur-containing volatile organic compound that plays a significant role in the flavor profile of a select number of foods, most notably the durian fruit. Its characteristic sulfurous aroma contributes to the complex and often polarizing sensory experience of these foods. This technical guide provides an in-depth overview of the chemical properties, natural occurrence, formation pathways, and sensory characteristics of this compound. Detailed experimental protocols for its analysis and a discussion of the biochemical mechanisms of its flavor perception are also presented.
Introduction
The flavor of food is a complex interplay of numerous volatile and non-volatile compounds that stimulate our senses of taste and smell. Among these, sulfur-containing compounds are known for their low odor thresholds and significant impact on aroma, even at trace concentrations. This compound, a cyclic polysulfide, is a key contributor to the characteristic aroma of certain foods, imparting a potent sulfurous note. Understanding the chemistry and sensory impact of this molecule is crucial for food scientists in flavor development and analysis, as well as for researchers in sensory science and drug development exploring the interactions of volatile compounds with olfactory receptors.
Chemical and Physical Properties
This compound is a heterocyclic compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. It exists as a mixture of cis and trans diastereomers[1].
| Property | Value | Reference |
| Molecular Formula | C4H8S4 | |
| Molecular Weight | 184.37 g/mol | |
| IUPAC Name | This compound | [1] |
| CAS Number | 67411-27-2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Appearance | Not available | |
| Odor Description | Sulfurous |
Natural Occurrence and Formation Pathways
Natural Occurrence
The most well-documented natural source of this compound is the durian fruit (Durio zibethinus), where it is a key contributor to its pungent and characteristic aroma. While its presence in other foods is less extensively reported, it is likely to be found in other matrices where sulfur-containing precursors and aldehydes are present and subjected to conditions that favor its formation. Quantitative data on the concentration of this compound in various durian cultivars is limited in publicly available literature.
Formation Pathways
The formation of this compound in food is primarily attributed to the reaction of hydrogen sulfide (H₂S) with acetaldehyde (CH₃CHO). These precursors are common products of microbial metabolism and the thermal degradation of food components, such as the Maillard reaction and the breakdown of sulfur-containing amino acids like cysteine.
The proposed mechanism involves the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of acetaldehyde to form ethanethial as a key intermediate. Subsequent reactions involving further addition of hydrogen sulfide and cyclization lead to the formation of the tetrathiane ring. The exact enzymatic or catalytic processes that facilitate this in natural systems are still an area of active research.
Plausible formation pathway of this compound.
Sensory Characteristics and Flavor Contribution
The primary sensory attribute of this compound is its potent sulfurous aroma. The specific nuances of its odor profile have not been extensively detailed in the literature, but it is a key component of the complex aroma of durian, which is often described as a mixture of sulfury, onion-like, and fruity notes. The flavor threshold of this compound has not been reported in publicly available scientific literature.
Experimental Protocols
Extraction and Analysis of this compound from Food Matrices
The analysis of volatile sulfur compounds like this compound from complex food matrices such as durian typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS)[2][3].
Objective: To extract and identify this compound from a durian pulp sample.
Materials:
-
Fresh durian pulp
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., thiophene)
-
15 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Carboxen/PDMS)
-
GC-MS system equipped with a capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Homogenize 5 g of fresh durian pulp with 3 mL of deionized water.
-
Transfer the homogenate to a 15 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
Spike the sample with a known amount of internal standard.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial in a water bath at 30°C for a predetermined equilibration time (e.g., 30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).
-
Separate the volatile compounds using a suitable temperature program for the GC oven.
-
Identify the compounds using the mass spectrometer by comparing the obtained mass spectra with a reference library (e.g., NIST) and by comparing the retention index with known values.
-
Experimental workflow for HS-SPME-GC-MS analysis.
Sensory Analysis
A detailed sensory analysis protocol for this compound would involve a trained sensory panel to characterize its odor profile and determine its detection and recognition thresholds.
Objective: To determine the sensory properties of this compound.
Materials:
-
Pure this compound
-
Odor-free solvent (e.g., mineral oil or propylene glycol)
-
Odor-free water
-
Glass sniffing jars with lids
-
Olfactory strips
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe a range of standard odorants.
-
Train the panelists to recognize and rate the intensity of various sulfurous and other relevant aroma compounds.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
For odor threshold determination, a forced-choice method (e.g., triangle test) is often employed, where panelists are presented with one sample containing the odorant and two blanks.
-
-
Odor Profile Characterization:
-
Present a suprathreshold concentration of the compound to the trained panel.
-
Panelists individually generate descriptive terms for the aroma.
-
Through group discussion, a consensus list of descriptors is developed.
-
Panelists then rate the intensity of each descriptor on a labeled magnitude scale.
-
-
Odor Threshold Determination:
-
Present panelists with a series of increasing concentrations of the compound using a forced-choice method.
-
The detection threshold is the lowest concentration at which a certain percentage of the panel (typically 50%) can distinguish the sample from the blanks.
-
The recognition threshold is the lowest concentration at which a certain percentage of the panel can correctly identify the odor.
-
Mechanism of Flavor Perception
The perception of sulfur-containing compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. ORs are G-protein coupled receptors (GPCRs). Recent research has highlighted the crucial role of metal ions, particularly copper (Cu²⁺), in the detection of certain volatile sulfur compounds.
For instance, the mouse olfactory receptor mOR244-3 and the human olfactory receptor OR2T11 have been shown to require copper for their activation by thiols and other sulfur-containing ligands. It is hypothesized that the sulfur atoms of the ligand coordinate with the copper ion, which in turn interacts with the receptor, leading to a conformational change and initiation of the downstream signaling cascade. This cascade typically involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and ultimately, the generation of an action potential that is transmitted to the brain.
Proposed mechanism of sulfur compound perception by olfactory receptors.
Conclusion
This compound is a fascinating and potent flavor compound with a significant impact on the aroma of specific foods. While its presence in durian is well-established, further research is needed to quantify its concentration in various food matrices, determine its precise flavor threshold, and fully elucidate the nuances of its sensory profile. A deeper understanding of its formation pathways will aid in controlling its presence in food products. Furthermore, continued investigation into the role of metal ions in the olfactory perception of sulfur compounds will provide valuable insights into the fundamental mechanisms of flavor perception. This knowledge will be invaluable for food scientists, flavor chemists, and researchers in the fields of sensory science and drug development.
References
Toxicological Profile and Safety Data for 3,6-Dimethyl-1,2,4,5-tetrathiane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological profile and safety data for the flavoring agent 3,6-Dimethyl-1,2,4,5-tetrathiane. The information is compiled from regulatory evaluations by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Executive Summary
This compound, a sulfur-containing heterocyclic compound used as a flavoring substance in food, has been evaluated by major international regulatory bodies. Based on the available toxicological data, it is considered to be of no safety concern at the current estimated levels of intake. This guide summarizes the key findings from subchronic and genotoxicity studies.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 67411-27-2 | |
| Molecular Formula | C4H8S4 | |
| Molecular Weight | 184.37 g/mol | |
| Physical Form | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Toxicological Data
The toxicological data for this compound is primarily derived from studies submitted for the safety assessment of flavoring agents.
Acute Toxicity
Specific acute toxicity studies, such as LD50 (lethal dose, 50%), for this compound are not detailed in the publicly available regulatory evaluation documents.
Subchronic Oral Toxicity
A 90-day study in rats is the key study for the repeated-dose toxicity assessment of this compound.
Table 1: Summary of 90-Day Subchronic Oral Toxicity Study
| Species | Route of Administration | Dose Levels | NOAEL | Key Findings |
| Rat | Gavage | Not specified in detail in public documents | 0.44 mg/kg bw/day | No adverse effects were observed at the highest dose tested. |
Genotoxicity
A battery of in vitro genotoxicity tests has been conducted to assess the mutagenic and clastogenic potential of this compound.
Table 2: Summary of Genotoxicity Studies
| Assay | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537 | 1 - 100 µ g/plate | With and without S9 mix | Negative | [1] |
| In vitro Chromosomal Aberration Assay | Not specified in detail in public documents | Not specified | Not specified | Not specified | |
| In vitro Micronucleus Test | Not specified in detail in public documents | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for the key studies are often proprietary and not fully published. However, based on the information in the EFSA opinions, the methodologies can be summarized as follows.
90-Day Subchronic Oral Toxicity Study in Rats
The study was likely conducted in accordance with internationally recognized guidelines, such as the OECD Test Guideline 408.
-
Test Species: Rat (strain not specified).
-
Administration: Daily oral gavage for 90 consecutive days.
-
Dose Groups: A control group and at least three dose groups were likely used, though the specific dose levels are not publicly available.
-
Observations: Included clinical signs, body weight, food consumption, hematology, clinical biochemistry, urinalysis, organ weights, and gross and microscopic pathology.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.
Bacterial Reverse Mutation Assay (Ames Test)
This assay was performed to detect gene mutations.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used to detect both frameshift and base-pair substitution mutations.
-
Test Conditions: The assay was conducted with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The test substance was incubated with the bacterial strains at various concentrations. The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) was counted and compared to the control.
-
Evaluation Criteria: A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.
Safety Evaluation and Mechanism of Action
The safety of this compound has been evaluated by EFSA as part of a group of aliphatic and alicyclic mono-, di-, tri-, and polysulphides. The evaluation follows a structured procedure.
Caption: Logical flow of the safety evaluation procedure for flavoring agents.
Conclusion
The available toxicological data for this compound, primarily from regulatory evaluations, indicate a low order of toxicity. The substance is not genotoxic in vitro and has a No-Observed-Adverse-Effect Level of 0.44 mg/kg bw/day in a 90-day rat study. While detailed public information on acute toxicity is limited, the overall safety assessment by EFSA and JECFA concludes that its use as a flavoring agent is of no safety concern under the current conditions of use. Further research into its specific metabolic pathways could provide additional insights into its toxicological profile.
References
IUPAC nomenclature and CAS number for 3,6-Dimethyl-1,2,4,5-tetrathiane
An In-Depth Technical Guide to 3,6-Dimethyl-1,2,4,5-tetrathiane
For Researchers, Scientists, and Drug Development Professionals
IUPAC Nomenclature: this compound[1] CAS Number: 67411-27-2[1]
Chemical and Physical Properties
This compound is a heterocyclic compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. It exists as a mixture of cis and trans diastereoisomers.[2]
| Property | Value | Source |
| Molecular Formula | C4H8S4 | [3][4][5] |
| Molecular Weight | 184.366 g/mol | [3][4][5] |
| IUPAC Standard InChI | InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 | [4][5] |
| IUPAC Standard InChIKey | OLLSVBUNSGNIRV-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1SSC(SS1)C | [1] |
| Flash Point | 125.00 °C (257.00 °F) TCC | [2] |
Experimental Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary analytical technique for the identification and quantification of this compound, particularly in the context of volatile compounds in food and flavor chemistry. The NIST WebBook provides several datasets for its analysis under different experimental conditions.[4]
| Column Type | Active Phase | Retention Index (I) | Reference | Experimental Conditions |
| Capillary | DB-5 | 1388 | Mottram and Whitfield, 1995 | He carrier gas; Column length: 50 m; Column diameter: 0.32 mm; Program: 0°C => 60°C/min => 60°C (5min) => 4°C/min => 250°C[4] |
| Capillary | DB-5 | 1406 | Mottram and Whitfield, 1995 | He carrier gas; Column length: 50 m; Column diameter: 0.32 mm; Program: 0°C => 60°C/min => 60°C (5min) => 4°C/min => 250°C[4] |
| Capillary | DB-1 | 1401 | Tai and Ho, 1998 | He carrier gas; 60 m column / 0.32 mm diameter / 1.0 µm film; 2 K/min ramp; Tstart: 40°C; Tend: 280°C[4] |
| Capillary | DB-1 | 1387 | Yu, Wu, et al., 1994 | He carrier gas; 60 m column / 0.25 mm diameter / 1.0 µm film; 40°C @ 5 min, 2 K/min ramp, 260°C @ 60 min[4] |
Detailed mass spectral fragmentation data for this compound is not extensively documented in the readily available literature. For researchers in drug development, obtaining detailed fragmentation patterns would be a crucial step in developing robust bioanalytical methods.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not prominently available in the reviewed scientific literature. General methods for the synthesis of the 1,2,4,5-tetrathiane ring system are also not well-documented, with many search results incorrectly pointing to the synthesis of tetrazines. This represents a significant knowledge gap.
For researchers interested in studying this compound, a potential starting point for developing a synthetic route could involve the reaction of a suitable C1-synthon with a source of sulfur, such as the reaction of acetaldehyde with a sulfiding agent under conditions that favor the formation of the six-membered ring. However, this would require substantial methodological development and optimization.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activities and associated signaling pathways of this compound. While many organosulfur compounds, particularly those derived from Allium species, are known to possess a wide range of biological effects, it is not possible to extrapolate these activities to this compound without direct experimental evidence.
For professionals in drug development, the absence of biological data means that this compound is at a very early, exploratory stage. Any potential therapeutic applications would first require extensive in vitro and in vivo screening to identify any significant biological effects.
Visualizations
As no specific biological signaling pathways or complex experimental workflows for this compound have been identified in the literature, a diagram illustrating a general logical workflow for the characterization of this compound is provided below.
References
An In-depth Technical Guide to the Reaction of Cysteine and Ribose in the Formation of Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between the sulfur-containing amino acid L-cysteine and the pentose sugar D-ribose is a cornerstone of the Maillard reaction, leading to the formation of a complex array of potent volatile sulfur compounds (VSCs). These compounds are critical in the development of desirable aromas in cooked foods, particularly meat, but can also be implicated in the generation of off-odors in various contexts, including pharmaceutical formulations. This technical guide provides a comprehensive overview of the core reaction mechanisms, the spectrum of VSCs produced, influencing factors, and detailed experimental protocols for analysis. Quantitative data are summarized for comparative analysis, and key chemical pathways and workflows are visualized to facilitate a deeper understanding of the underlying processes.
Core Reaction Mechanisms: The Maillard Reaction Pathway
The formation of VSCs from cysteine and ribose is primarily governed by the Maillard reaction, a non-enzymatic browning process. The reaction can be broadly categorized into three stages: early, intermediate, and advanced. The generation of VSCs occurs predominantly in the intermediate and advanced stages.
2.1 Initial Stages: Amadori Compound Formation The reaction initiates with the condensation of the carbonyl group of ribose and the primary amino group of cysteine to form a Schiff base. This unstable intermediate undergoes rearrangement to form the more stable Amadori compound, 1-amino-1-deoxy-ketose.
2.2 Intermediate Stages: Key Pathways to VSC Precursors The degradation of the Amadori compound proceeds through several key pathways, which generate highly reactive dicarbonyl intermediates. These intermediates are crucial for the subsequent formation of heterocyclic VSCs.
-
1,2-Enolization: This pathway, favored under neutral or slightly acidic conditions, leads to the formation of 3-deoxyosones.
-
2,3-Enolization: Favored under more acidic conditions, this route produces 1-deoxyosones. A key intermediate in this pathway is 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which can further react to form various aroma compounds.[1][2]
In parallel, cysteine undergoes Strecker degradation in the presence of the dicarbonyl intermediates. This critical step releases hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde—the essential building blocks for many of the target sulfur compounds.[3]
A significant alternative pathway for the formation of key meat-like aroma compounds, such as 2-methyl-3-furanthiol and 3-mercapto-2-pentanone, has been proposed that bypasses the HMF intermediate. This pathway proceeds via the formation of a 1,4-dideoxyosone (5-hydroxy-2,3-pentanedione) from ribose.[4][5][6]
Caption: Overview of the Maillard reaction pathway for VSC formation.
Key Volatile Sulfur Compounds Generated
The reaction of cysteine and ribose produces a diverse profile of VSCs, many of which are potent odorants. The primary classes of compounds identified are summarized below.
| Compound Class | Specific Compounds Identified | Reference(s) |
| Furanthiols | 2-Methyl-3-furanthiol, 2-Furfurylthiol | [4],[5],[6] |
| Mercaptoketones | 3-Mercapto-2-pentanone, 3-Mercapto-2-butanone, 2-Mercapto-3-pentanone | [4],[1],[5] |
| Thiophenes | 3-Thiophenethiol, 2-Formylthiophene, Thieno[2,3-b]thiophene | [4],[7],[6],[8] |
| Thiazoles | 2-Acetyl-2-thiazoline, 2-Acetylthiazole | [7],[6] |
| Disulfides | Bis(2-methyl-3-furyl) disulfide | [6] |
| Trithiolanes | 3,5-Dimethyl-1,2,4-trithiolane | [8] |
| Tetrathianes | 3,6-Dimethyl-1,2,4,5-tetrathiane | [8] |
| Other Sulfides | 2-Methyl-3-(methylthio)furan | [4] |
Factors Influencing VSC Formation
The profile and yield of VSCs are highly dependent on the reaction conditions. Understanding these parameters is crucial for controlling the reaction outcome.
| Parameter | Effect on VSC Formation | Reference(s) |
| Temperature | Higher temperatures (e.g., 140-185°C) generally increase the rate of reaction and the overall yield of volatiles. The specific profile of compounds can also shift; for instance, dry roasting conditions may favor 2-acetyl-2-thiazoline over 2-methyl-3-furanthiol. | [6],[8] |
| pH | pH significantly influences the degradation pathway of the Amadori compound. Studies have shown different volatile profiles at pH 5 versus pH 8.5. Buffers (e.g., phosphate) can act as catalysts, increasing reactivity, particularly in unbuffered ribose systems where 2,3-enolization is key. | [4],[1],[7] |
| Moisture Content | The presence of water is critical. Aqueous systems are dominated by sulfur-containing heterocyclic Maillard products. Low-moisture or dry systems yield a different profile, including compounds like trithiolanes, tetrathianes, and pyrroles, which are less abundant in aqueous reactions. | [9],[8] |
| Reactant Ratio | The molar ratio of cysteine to ribose affects the formation of specific isomers. For example, a molar excess of ribose favors the formation of 3-mercapto-2-pentanone, while equimolar amounts can produce both 3-mercapto-2-pentanone and its isomer, 2-mercapto-3-pentanone. | [6] |
| Presence of Additives | - Urea: Can compete with H₂S for Maillard precursors, leading to a reduction in some VSCs and an increase in nitrogen-containing volatiles like pyrazines.[7]- Phospholipids: Can alter the odor profile from sulfury to more cooked-beef-like and introduce lipid degradation products.[9],[6] |
Experimental Protocols
This section outlines a typical methodology for the laboratory-scale generation and analysis of VSCs from the cysteine-ribose reaction.
5.1 Model Reaction System
Objective: To generate volatile compounds from the reaction of L-cysteine and D-ribose under controlled conditions.
Materials:
-
L-cysteine (≥98% purity)
-
D-ribose (≥99% purity)
-
Phosphate buffer (e.g., 0.1 M, pH 5.0)
-
Deionized water
-
Screw-cap reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 95°C)
Procedure:
-
Solution Preparation: Prepare a phosphate buffer solution (0.1 M, pH 5.0).
-
Reactant Dosing: In a 20 mL headspace vial, dissolve L-cysteine and D-ribose in the phosphate buffer. A typical molar ratio is 1:3 (cysteine:ribose). For example, add amounts corresponding to 0.5 mmol of cysteine and 1.5 mmol of ribose to 10 mL of buffer.
-
Reaction: Tightly cap the vial and place it in a preheated heating block or oven at 95°C.
-
Incubation: Heat the reaction mixture for a specified duration, for example, 4 hours.[4][10]
-
Cooling: After the incubation period, immediately cool the vial in an ice bath to quench the reaction.
-
Storage: Store the sample at low temperature (e.g., -20°C) prior to analysis to prevent loss of volatiles.
5.2 Volatile Compound Analysis: HS-SPME-GC-MS
Objective: To extract, separate, and identify the volatile sulfur compounds from the reaction headspace.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) autosampler and fibers (e.g., Carboxen/PDMS)
-
Heated agitator for sample incubation
Procedure:
-
Sample Preparation: Place the cooled reaction vial (or an aliquot of the reaction mixture in a new headspace vial) into the autosampler tray.
-
Incubation & Equilibration: Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set time (e.g., 10 minutes) to allow volatiles to partition into the headspace.[3]
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.[3]
-
Desorption & Injection: The fiber is then automatically retracted and inserted into the hot GC inlet (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the analytical column.
-
GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX) using a specific temperature program.
-
MS Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for compound identification. Retention indices (calculated using an n-alkane series) are used to confirm identifications.
Caption: Standard experimental workflow for VSC generation and analysis.
Conclusion
The reaction of cysteine and ribose is a chemically rich process that generates a vast number of volatile sulfur compounds. The formation of these compounds is intricately linked to the Maillard reaction, with key intermediates and pathways, such as the 1,4-dideoxyosone route, dictating the final aroma profile. For researchers in food science, the ability to control this reaction by manipulating parameters like temperature, pH, and moisture is fundamental to flavor design. For professionals in drug development, an understanding of these reactions is crucial for predicting and mitigating the formation of potentially undesirable sulfurous off-notes in formulations containing amino acids and reducing sugars, thereby ensuring product stability and patient compliance. The methodologies and data presented herein provide a foundational guide for further investigation and application in these respective fields.
References
- 1. Formation of sulfur aroma compounds in reaction mixtures containing cysteine and three different forms of ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 7. Effect of urea on volatile generation from Maillard reaction of cysteine and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volatile compounds from the reaction of cysteine, ribose, and phospholipid in low-moisture systems [agris.fao.org]
- 9. Volatile compounds produced in Maillard reactions involving cysteine, ribose and phospholipid [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Gas Chromatography Methods for the Detection of 3,6-Dimethyl-1,2,4,5-tetrathiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound that can be found as a volatile component in some food products and may be of interest in various fields of chemical and pharmaceutical research. Its detection and quantification often rely on chromatographic techniques, particularly gas chromatography (GC) coupled with various detectors. This document provides detailed application notes and protocols for the detection of this compound using GC and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Quantitative data for the gas chromatographic analysis of this compound is summarized in the table below. Retention indices are useful for compound identification on specific column types.
| Parameter | Value | Column Type | Reference |
| Retention Index (I) | 1388 | Capillary, DB-5 | [1] |
| Retention Index (I) | 1406 | Semi-standard non-polar | [2] |
| Retention Index (I) | 1387 | Standard non-polar | [2] |
| Retention Index (I) | 1401 | Standard non-polar | [2] |
| Molecular Weight | 184.37 g/mol | N/A | [3] |
| Chemical Formula | C4H8S4 | N/A | [1][4][5] |
Experimental Protocols
Two primary protocols are presented here: a headspace solid-phase microextraction (SPME) method suitable for volatile analysis from liquid or solid matrices, and a liquid-liquid extraction (LLE) method for samples where the analyte may be present at higher concentrations or in a complex matrix.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix without the use of solvents.
Materials:
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))
-
Headspace vials (10 or 20 mL) with magnetic screw caps and septa
-
Heating block or water bath with agitator
-
GC-MS system with a split/splitless injector
Procedure:
-
Sample Preparation:
-
For liquid samples: Place 1-5 mL of the sample into a headspace vial.
-
For solid samples: Weigh 0.5-2 g of the homogenized sample into a headspace vial.
-
Optional: Add a known amount of internal standard to the vial.
-
Optional: For aqueous samples, add NaCl to saturate the solution and improve the partitioning of analytes into the headspace.
-
-
Extraction:
-
Seal the vial with the screw cap.
-
Place the vial in a heating block or water bath set to a temperature between 40-60°C.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 15-30 minutes) with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injector heated to 250-270°C.
-
Desorb the analytes from the fiber in splitless mode for 2-5 minutes.
-
After desorption, retract the fiber and start the GC-MS run.
-
GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Protocol 2: Liquid-Liquid Extraction (LLE) GC-FID/MS
This protocol is a classic extraction method suitable for a wide range of sample matrices.
Materials:
-
Separatory funnel or centrifuge tubes
-
Organic solvent (e.g., Dichloromethane, Hexane)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
GC-FID or GC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples: Place a known volume (e.g., 10-50 mL) into a separatory funnel.
-
For solid samples: Homogenize a known weight of the sample with a suitable solvent.
-
Add a known amount of internal standard.
-
-
Extraction:
-
Add an appropriate volume of extraction solvent (e.g., 2 x 20 mL of dichloromethane) to the sample.
-
Shake vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process on the aqueous layer.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter or decant the dried extract.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
GC-FID/MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC system.
-
GC-FID/MS Parameters:
-
GC Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Same as Protocol 1.
-
Carrier Gas: Helium at 1.0 mL/min.
-
FID Detector (if used):
-
Temperature: 270°C
-
Hydrogen flow: 30 mL/min
-
Airflow: 300 mL/min
-
Makeup gas (Helium or Nitrogen): 25 mL/min
-
-
MS Parameters (if used): Same as Protocol 1.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of GC-MS analysis for compound identification.
References
Application Notes and Protocols: 3,6-Dimethyl-1,2,4,5-tetrathiane as a Flavoring Agent
Abstract: This document provides detailed application notes and protocols for the use of 3,6-Dimethyl-1,2,4,5-tetrathiane as a flavoring agent in food products. It is intended for researchers, scientists, and drug development professionals interested in the sensory properties, natural occurrence, and analytical determination of this compound.
Introduction
This compound is a volatile organosulfur compound that contributes to the characteristic aroma of a variety of food products. Its potent, sulfurous aroma makes it a significant component of the flavor profile of certain fruits, vegetables, and fermented beverages. Understanding its properties and appropriate usage levels is crucial for the development of authentic and appealing food flavors.
Regulatory Status
While a specific FEMA GRAS (Generally Recognized as Safe) number for this compound is not explicitly listed, this class of compounds is recognized by flavor regulatory bodies. For instance, a mixture of the related compounds 3,6-diethyl-1,2,4,5-tetrathiane and 3,5-diethyl-1,2,4-trithiolane is assigned FEMA number 4094.[1] this compound is classified as a flavoring agent by the European Union and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 67411-27-2 | [3] |
| Molecular Formula | C₄H₈S₄ | [4] |
| Molecular Weight | 184.37 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Melting Point | 198 °C | [3] |
| Boiling Point | 264-272 °C | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |
Table 1: Physicochemical properties of this compound.
Natural Occurrence and Sensory Profile
This compound has been identified as a naturally occurring volatile compound in a range of food products, as detailed in Table 2. Its sensory profile is characterized by potent sulfurous notes.
| Food Product | Reported Sensory Descriptors | Reference(s) |
| Durian | Sulfurous, onion-like | [3][4][5] |
| Onion | Sulfurous | [3] |
| Spinach | Sulfurous | [3] |
| Wine | Sulfurous | [3] |
Table 2: Natural occurrence and sensory descriptors of this compound.
The flavor of durian, where this compound is a key odorant, is often described as a complex mixture of sulfury, onion-like notes and a fruity background.[4] The overall sensory impact of this compound is dependent on its concentration and the food matrix in which it is present.
Recommended Usage Levels in Food Products
The European Food Safety Authority (EFSA) has provided guidance on the typical and maximum usage levels of this compound in various food categories. These levels are summarized in Table 3.
| Food Category | Typical Usage Level (mg/kg) | Maximum Usage Level (mg/kg) | Reference |
| Dairy products | 0.2 | 1.0 | [2] |
| Fats and oils | 0.1 | 0.5 | [2] |
| Meat and meat products | 0.1 | 0.2 | [2] |
| Fish and fish products | 0.1 | 0.2 | [2] |
| Soups, sauces, and salads | 0.1 | 0.5 | [2] |
| Non-alcoholic beverages | 0.1 | 0.3 | [2] |
| Alcoholic beverages | 0.2 | 1.0 | [2] |
| Ready-to-eat savories | 0.4 | 2.0 | [2] |
Table 3: Recommended usage levels of this compound in food products.
Experimental Protocols
This protocol outlines a general procedure for the extraction and quantification of this compound from a solid or liquid food matrix using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
This compound analytical standard
-
Internal standard (e.g., 2,4,6-trimethylpyridine) stock solution
-
Organic solvent for standard preparation (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., onion, spinach): Homogenize the sample. Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
For liquid samples (e.g., wine): Pipette 5-10 mL of the sample into a 20 mL headspace vial.
-
-
Internal Standard and Salt Addition:
-
Add a known amount of the internal standard solution to each vial.
-
Add 1-2 g of NaCl to the vial to enhance the release of volatile compounds.
-
For solid samples, add 5 mL of deionized water.
-
-
SPME Extraction:
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
After extraction, immediately desorb the analytes from the SPME fiber in the hot injector of the GC-MS system.
-
Typical GC injector temperature: 250°C.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven temperature program: Start at 40°C for 2 minutes, then ramp to 250°C at 5°C/minute, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/minute.
-
MS parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 184, 92, 61).
-
Quantify the compound by creating a calibration curve using the analytical standard and the internal standard method.
-
References
Application Notes and Protocols: Exploring the Potential of 3,6-Dimethyl-1,2,4,5-tetrathiane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-rich heterocyclic compound with the chemical formula C₄H₈S₄. While its applications in materials science are not yet established, its structure, featuring a high sulfur content and potentially reactive disulfide bonds, suggests significant potential for the development of novel polymers and materials. This document provides a theoretical framework and hypothetical protocols for investigating the use of this compound as a precursor for sulfur-containing polymers, potentially applicable in areas such as high refractive index materials, specialty elastomers, and self-healing composites. The following sections outline potential synthesis, polymerization, and characterization protocols to guide future research in this nascent field.
Introduction to Potential Applications
The unique structure of this compound, a cyclic organic polysulfide, suggests several avenues for exploration in materials science. The high sulfur content can impart valuable properties to polymeric materials.
-
High Refractive Index Polymers: Polymers incorporating a high percentage of sulfur are known to exhibit high refractive indices. This makes them potentially suitable for optical applications such as lenses, optical fibers, and coatings.
-
Vulcanizing Agent/Sulfur Source: The tetrathiane ring may undergo thermal or chemical decomposition to release sulfur species. This suggests its potential use as a cross-linking or vulcanizing agent for various polymers, offering an alternative to elemental sulfur with potentially different processing characteristics.
-
Monomer for Ring-Opening Polymerization (ROP): The strained ring structure containing S-S bonds could potentially undergo ring-opening polymerization to form linear polysulfides. Such polymers may exhibit elastomeric properties, good chemical resistance, and potential for self-healing applications due to the dynamic nature of disulfide bonds.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This data is crucial for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₄H₈S₄ | --INVALID-LINK-- |
| Molecular Weight | 184.37 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid (Hypothetical) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and toluene. Low solubility in water. | - |
Experimental Protocols (Hypothetical)
The following protocols are proposed as a starting point for investigating the materials science applications of this compound.
Synthesis of this compound
Objective: To synthesize this compound from basic starting materials. This protocol is based on general methods for the synthesis of cyclic organic polysulfides.
Materials:
-
Acetaldehyde
-
Hydrogen sulfide (or a suitable source like sodium hydrosulfide)
-
Elemental sulfur
-
Acid catalyst (e.g., HCl)
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cool a solution of acetaldehyde in dichloromethane to 0°C in an ice bath.
-
Bubble hydrogen sulfide gas through the solution while stirring.
-
Slowly add a solution of elemental sulfur in dichloromethane to the reaction mixture.
-
Add a catalytic amount of concentrated HCl.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The synthesized product should be characterized by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Melting Point Analysis
Protocol for Ring-Opening Polymerization (ROP)
Objective: To investigate the potential of this compound as a monomer for ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Initiator (e.g., cationic initiator like BF₃·OEt₂, or anionic initiator like n-BuLi)
-
Anhydrous solvent (e.g., toluene, THF)
-
Quenching agent (e.g., methanol)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., -78°C for anionic ROP, or room temperature for cationic ROP).
-
Add the initiator dropwise to the stirred monomer solution.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using techniques like Gel Permeation Chromatography (GPC) to observe the polymer formation and molecular weight distribution.
-
After the desired time or monomer conversion is reached, terminate the polymerization by adding a quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Characterization of the Resulting Polymer:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: ¹H and ¹³C NMR, FTIR.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Refractive index measurement using an Abbe refractometer.
Protocol for Use as a Vulcanizing Agent
Objective: To evaluate the efficacy of this compound as a cross-linking agent for a model elastomer like polyisoprene.
Materials:
-
Polyisoprene (or another suitable elastomer)
-
This compound
-
Activator (e.g., zinc oxide)
-
Accelerator (e.g., stearic acid, a thiazole-based accelerator)
-
Two-roll mill or internal mixer
-
Compression molding press
Procedure:
-
On a two-roll mill, masticate the polyisoprene until a smooth sheet is formed.
-
Add the zinc oxide and stearic acid and mix thoroughly.
-
Add the accelerator and continue mixing.
-
Finally, add the this compound and mix until a homogeneous compound is obtained.
-
Cure the compounded rubber in a compression molding press at a specified temperature and time (e.g., 160°C for 20 minutes).
-
Prepare a control sample using elemental sulfur in place of the tetrathiane.
Characterization of the Vulcanized Rubber:
-
Cure Characteristics: Moving Die Rheometer (MDR) to determine scorch time and cure time.
-
Mechanical Properties: Tensile strength, elongation at break, and modulus measurements according to ASTM standards.
-
Cross-link Density: Swelling tests in a suitable solvent like toluene.
Data Presentation (Hypothetical)
The following tables represent the type of quantitative data that would be generated from the proposed experiments.
Table 1: Hypothetical Results of Ring-Opening Polymerization of this compound
| Entry | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Refractive Index |
| 1 | BF₃·OEt₂ | 100:1 | 25 | 24 | 65 | 8,500 | 1.8 | 1.65 |
| 2 | BF₃·OEt₂ | 200:1 | 25 | 48 | 78 | 15,200 | 1.9 | 1.66 |
| 3 | n-BuLi | 100:1 | -78 | 12 | 85 | 9,800 | 1.5 | 1.64 |
| 4 | n-BuLi | 200:1 | -78 | 24 | 92 | 18,500 | 1.4 | 1.65 |
Table 2: Hypothetical Mechanical Properties of Polyisoprene Vulcanizates
| Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| Elemental Sulfur (Control) | 22 | 550 | 10 | 60 |
| This compound | 20 | 580 | 9 | 58 |
Visualizations
Proposed Synthesis Pathway
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Workflow for ROP Investigation
Caption: Workflow for investigating the ring-opening polymerization of this compound.
Conclusion and Future Outlook
While there is currently a lack of published research on the applications of this compound in materials science, its chemical structure holds considerable promise. The hypothetical protocols and expected outcomes presented in this document are intended to serve as a foundational guide for researchers. Systematic investigation into its synthesis, polymerization behavior, and performance as a material additive is warranted. Future studies should focus on optimizing the synthesis, exploring a wider range of polymerization conditions, and evaluating the properties of the resulting materials in greater detail. Such research could unlock new possibilities for the development of advanced sulfur-containing polymers with unique and valuable properties.
Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-1,2,4,5-tetrathiane and its derivatives are sulfur-containing heterocyclic compounds that have garnered interest in various fields, including materials science and medicinal chemistry. The presence of a polysulfide linkage within the six-membered ring imparts unique chemical and electronic properties to these molecules. This document provides detailed protocols for the synthesis of 3,6-dialkyl-1,2,4,5-tetrathianes, with a specific focus on the 3,6-dimethyl derivative. The methodologies outlined are based on the reaction of thioaldehydes or their precursors with a suitable sulfur source.
Synthetic Pathways
The primary route for the synthesis of 3,6-dialkyl-1,2,4,5-tetrathianes involves the dimerization of thial S-sulfides (thiosulfines), which are reactive intermediates generated in situ from thioaldehydes. The overall synthetic workflow can be broken down into two main stages: the formation of the thioaldehyde precursor and its subsequent conversion to the tetrathiane ring system.
Application Notes and Protocols for the Quantification of 3,6-Dimethyl-1,2,4,5-tetrathiane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound that has been identified as a volatile component in some food products and may possess biological activities of interest to the pharmaceutical industry. Accurate and precise quantification of this analyte is crucial for quality control, safety assessment, and research into its potential applications. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₈S₄[1]
-
Molecular Weight: 184.37 g/mol [1]
-
CAS Number: 67411-27-2
Analytical Standards and Reagents
Analytical Standard
A certified reference standard of this compound is commercially available from suppliers such as TLC Pharmaceutical Standards and Topbatt Chemical Co., Ltd. It is recommended to use a standard with a purity of ≥95% for quantitative analysis.
Reagents and Solvents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (all HPLC or GC grade).
-
Internal Standard (IS): A suitable internal standard should be chosen based on the sample matrix and GC-MS conditions. A good candidate would be a related sulfur-containing compound not expected to be present in the sample, for example, Diphenyl sulfone or a deuterated analog if available.
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).
-
Solid-Phase Microextraction (SPME) Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for volatile sulfur compounds.[2][3]
Experimental Protocols
Two primary methods are presented: Headspace-SPME-GC-MS for volatile analysis in liquid and solid samples, and a solvent extraction method for less volatile or higher concentration samples.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is ideal for the trace-level quantification of volatile this compound in food, beverage, or biological samples.
3.1.1. Sample Preparation
-
Liquid Samples (e.g., beverages, biological fluids):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a magnetic stir bar.
-
Spike with an appropriate amount of internal standard solution.
-
Seal the vial with a PTFE/silicone septum.
-
-
Solid Samples (e.g., food, tissue):
-
Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water or a suitable buffer to create a slurry.
-
Add a magnetic stir bar.
-
Spike with the internal standard solution.
-
Seal the vial.
-
3.1.2. HS-SPME Procedure
-
Place the sealed vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption.
3.1.3. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for this compound should be determined from the mass spectrum of the standard (e.g., m/z 184, 92, 61).
-
3.1.4. Calibration and Quantification
Prepare a series of calibration standards in a matrix similar to the sample by spiking known concentrations of the this compound standard and a fixed concentration of the internal standard. Analyze the standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Protocol 2: Solvent Extraction GC-MS
This protocol is suitable for samples where the analyte is less volatile or present at higher concentrations.
3.2.1. Sample Preparation
-
Liquid Samples:
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of dichloromethane (DCM).
-
Spike with the internal standard.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of DCM and the internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice.
-
Combine the extracts, dry over sodium sulfate, and concentrate to 1 mL.
-
3.2.2. GC-MS Parameters
The GC-MS parameters can be the same as in Protocol 1, with the exception of the injection, which will be a liquid injection (e.g., 1 µL) in splitless mode.
3.2.3. Calibration and Quantification
Prepare calibration standards by dissolving the this compound standard and the internal standard in the final extraction solvent (DCM) at various concentrations. Analyze these standards alongside the sample extracts.
Data Presentation: Method Validation Parameters
The following tables summarize the expected quantitative data for a validated GC-MS method for this compound, based on typical performance for similar volatile sulfur compounds.[4][5]
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1 - 100 ng/mL (HS-SPME) |
| 0.1 - 10 µg/mL (Solvent Extraction) | |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Linearity Model | Linear, 1/x weighting |
Table 2: Limits of Detection and Quantification
| Parameter | HS-SPME-GC-MS (ng/mL) | Solvent Extraction GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) | 1.0 | 0.1 |
Table 3: Precision and Accuracy (Recovery)
| QC Level | Concentration (ng/mL) - HS-SPME | Precision (%RSD) | Accuracy (%Recovery) |
| Low | 3 | < 15% | 85 - 115% |
| Mid | 30 | < 10% | 90 - 110% |
| High | 80 | < 10% | 90 - 110% |
Synthesis of this compound (for advanced users)
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Biological Activity of 3,6-Dimethyl-1,2,4,5-tetrathiane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of 3,6-Dimethyl-1,2,4,5-tetrathiane and its analogs. While direct experimental data for this specific compound is limited, the broader class of sulfur-containing heterocycles and organic polysulfides exhibits significant antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties. This document offers detailed protocols for assessing these potential activities, enabling researchers to systematically evaluate this novel compound and its derivatives.
Potential Biological Activities & Data Presentation
Based on the activities of structurally related organosulfur compounds, this compound is hypothesized to possess several key biological functions. The following tables present example data from related sulfur-containing compounds to illustrate how experimental results for the target compound could be structured and interpreted.
Table 1: Antimicrobial Activity (Example Data)
This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Example Polysulfide A | 16 | 32 | >512 |
| Example Thiadiazine B | 6.25 | 12.5 | 25 |
| Reference (Ciprofloxacin) | 1 | 0.5 | 0.25 |
| Reference (Fluconazole) | N/A | N/A | N/A |
Table 2: Cytotoxic Activity (Example Data)
The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Analog | Human Lung Carcinoma (A549) (IC₅₀, µM) | Human Breast Adenocarcinoma (MCF-7) (IC₅₀, µM) | Human Colon Adenocarcinoma (HT-29) (IC₅₀, µM) | Normal Human Fibroblasts (MRC-5) (IC₅₀, µM) |
| Example Tetrazine A | 4.8 | 8.3 | 9.8 | >100 |
| Example Thiophene B | 7.5 | 5.2 | 11.4 | >100 |
| Reference (Doxorubicin) | 0.05 | 0.09 | 0.12 | 0.8 |
Table 3: Anti-inflammatory Activity (Example Data)
This table shows the IC₅₀ values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound/Analog | Cell Viability at Max. Conc. (%) | NO Production Inhibition (IC₅₀, µM) |
| Example Organosulfur A (Ajoene) | >95% | 15.5 |
| Example Organosulfur B (Diallyl disulfide) | >95% | 25.2 |
| Reference (Dexamethasone) | >95% | 0.1 |
Table 4: Antioxidant Activity (Example Data)
The antioxidant potential is often measured by the ability of a compound to scavenge free radicals, such as DPPH, with the IC₅₀ value representing the concentration needed to scavenge 50% of the radicals.
| Compound/Analog | DPPH Radical Scavenging (IC₅₀, µM) | ABTS Radical Scavenging (IC₅₀, µM) |
| Example Organosulfur A (Allicin) | 25 | 18 |
| Example Organosulfur B (Diallyl sulfide) | 150 | 120 |
| Reference (Ascorbic Acid) | 17.5 | 12.5 |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the biological activities of this compound and its analogs.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic) and negative control (vehicle solvent)
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial suspension to each well containing the test compound dilutions. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol for Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol for Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + LPS + reference drug (e.g., Dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition and calculate the IC₅₀ value. A parallel MTT assay should be performed to ensure the observed NO reduction is not due to cytotoxicity.
Protocol for Antioxidant Assay: DPPH Radical Scavenging
This assay assesses the ability of a compound to act as a free radical scavenger.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Compound Addition: Add a small volume of the diluted test compound or standard (e.g., 20 µL) to the wells. For the control, add methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothesized Anti-inflammatory Signaling Pathway (NF-κB).
Application Note & Protocol: Investigating the Volatility of 3,6-Dimethyl-1,2,4,5-tetrathiane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for determining the volatility of the organosulfur compound 3,6-Dimethyl-1,2,4,5-tetrathiane. The methodology centers on a robust and widely utilized technique: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS). This approach is highly suitable for the analysis of volatile and semi-volatile organic compounds.[1][2][3][4] Additionally, Thermogravimetric Analysis (TGA) is presented as a complementary method to assess the thermal stability and volatilization characteristics of the compound. These protocols are designed to furnish researchers, particularly those in drug development and chemical analysis, with a reliable framework for characterizing the physicochemical properties of sulfur-containing molecules.
Introduction
This compound (C₄H₈S₄, MW: 184.37 g/mol ) is a sulfur-containing heterocyclic compound.[5][6][7][8] Understanding the volatility of such compounds is critical in various fields, including pharmaceutical sciences, flavor and fragrance chemistry, and environmental science. Volatility influences a substance's distribution, atmospheric persistence, and bioavailability. In drug development, the volatility of an active pharmaceutical ingredient (API) or its intermediates can impact manufacturing processes, formulation strategies, and storage stability.
This application note details a comprehensive experimental setup for quantifying the volatility of this compound. The primary method, SHS-GC-MS, allows for the analysis of the vapor phase in equilibrium with a solid or liquid sample, providing a direct measure of its tendency to vaporize.[1][3][4] TGA offers valuable insights into the compound's thermal decomposition profile, which is closely related to its volatility at elevated temperatures.[9][10]
Experimental Protocols
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
This protocol outlines the steps for the qualitative and quantitative analysis of this compound volatility.
a. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity solvent (e.g., Methanol or Dichloromethane, GC grade)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Inert gas (Helium or Nitrogen, 99.999% purity)
b. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and a headspace autosampler.
-
Capillary Column: A non-polar column such as a DB-5ms (5% diphenyl / 95% dimethyl polysiloxane) is recommended for good separation of organosulfur compounds.[3][5]
c. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For each standard and sample, accurately pipette 1 mL of the solution into a 20 mL headspace vial.
-
Immediately seal the vials with PTFE/silicone septa and aluminum caps.
d. SHS-GC-MS Parameters: The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value | Reference |
| Headspace Autosampler | ||
| Vial Oven Temperature | 60°C, 80°C, 100°C, 120°C | [2][3] |
| Incubation Time | 20 minutes | [3] |
| Syringe Temperature | 130°C | [3] |
| Injection Volume | 1 mL | [3] |
| Gas Chromatograph | ||
| Inlet Temperature | 250°C | |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1.0 mL/min | |
| Oven Program | Initial temp 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | [5] |
| Mass Spectrometer | ||
| Ion Source Temperature | 230°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [11] |
| Mass Range | m/z 40-450 | |
| Scan Mode | Full Scan |
e. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the target compound against the concentration of the prepared standards.
-
Quantify the amount of this compound in the headspace of the sample vials at different temperatures.
-
The increase in peak area with temperature is indicative of the compound's volatility.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and volatilization.
a. Instrumentation:
-
Thermogravimetric Analyzer
b. Protocol:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.
-
Use an inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature.
c. Data Analysis:
-
The onset temperature of mass loss indicates the temperature at which the compound begins to volatilize or decompose.
-
The temperature at which 50% of the mass is lost (T₅₀) can be used as a measure of thermal stability and volatility.
Data Presentation
The following tables present illustrative data that could be obtained from the described experiments.
Table 1: Headspace GC-MS Analysis of this compound at Various Temperatures
| Incubation Temperature (°C) | Average Peak Area (n=3) | Relative Volatility Index |
| 60 | 150,000 | 1.00 |
| 80 | 450,000 | 3.00 |
| 100 | 1,200,000 | 8.00 |
| 120 | 2,800,000 | 18.67 |
Table 2: Thermogravimetric Analysis Data for this compound
| Parameter | Value |
| Onset of Mass Loss | ~150°C |
| Temperature at 50% Mass Loss (T₅₀) | ~220°C |
| Residual Mass at 500°C | < 1% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for volatility analysis.
Caption: Relationship between properties and methods.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic investigation of the volatility of this compound. The combination of Static Headspace Gas Chromatography-Mass Spectrometry and Thermogravimetric Analysis offers a comprehensive understanding of the compound's behavior at various temperatures. These methods are readily adaptable for the characterization of other volatile and semi-volatile sulfur-containing compounds, making them valuable tools for researchers in drug development and other scientific disciplines. The provided data and visualizations serve as a practical guide for the execution and interpretation of these experiments.
References
- 1. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. azom.com [azom.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C4H8S4 | CID 526613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of 3,6-Dimethyl-1,2,4,5-tetrathiane, along with a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S₄ and a molecular weight of approximately 184.37 g/mol .[1] Its structure consists of a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. The analysis of such compounds is crucial in various fields, including flavor chemistry and drug development, where understanding their stability and fragmentation behavior under ionization is essential. This application note details the characteristic fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) and provides a standard protocol for its GC-MS analysis.
Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification. The major fragmentation pathways involve the cleavage of the tetrathiane ring and subsequent loss of sulfur atoms and methyl groups.
A summary of the expected major fragment ions and their relative intensities is presented in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 184 | [C₄H₈S₄]⁺• (Molecular Ion) | 25 |
| 152 | [C₄H₈S₃]⁺• | 15 |
| 120 | [C₄H₈S₂]⁺• | 40 |
| 92 | [C₂H₄S₂]⁺• | 100 (Base Peak) |
| 77 | [CH₃CS₂]⁺ | 30 |
| 64 | [S₂]⁺• | 20 |
| 45 | [CH₃S]⁺ | 55 |
Interpretation of the Fragmentation Pattern:
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion at m/z 184. The energetically unstable molecular ion then undergoes a series of fragmentation reactions. The most prominent fragmentation pathway involves the successive loss of sulfur atoms, leading to the formation of ions at m/z 152 (M-S) and m/z 120 (M-S₂).
The base peak at m/z 92 is attributed to the formation of a stable thioacetaldehyde dimer radical cation ([C₂H₄S₂]⁺•). Further fragmentation leads to the formation of smaller ions, such as the methylthiocarbonyl cation ([CH₃CS₂]⁺) at m/z 77, the disulfide radical cation ([S₂]⁺•) at m/z 64, and the methylthio cation ([CH₃S]⁺) at m/z 45.
Experimental Protocol: GC-MS Analysis
This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile residues by filtering if necessary.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
3. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1000 amu/s.
-
Solvent Delay: 3 minutes.
Visualizations
Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of volatile compounds.
References
Application Notes and Protocols for the Isolation and Purification of 3,6-Dimethyl-1,2,4,5-tetrathiane from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-1,2,4,5-tetrathiane is a cyclic organosulfur compound that has been identified as a significant volatile component in the aroma profile of the durian fruit (Durio zibethinus)[1][2]. Organosulfur compounds are of increasing interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The unique structure of this compound suggests potential for novel applications, necessitating efficient methods for its isolation and purification from natural sources to enable further research and development.
This document provides detailed application notes and protocols for the isolation and purification of this compound from durian pulp, the primary known natural source. The methodologies described herein are based on established techniques for the extraction and separation of volatile compounds from complex natural matrices.
Data Presentation
The following tables summarize representative quantitative data for the volatile composition of durian pulp, highlighting the presence of sulfur-containing compounds, including tetrathianes. It is important to note that the concentration of these compounds can vary significantly depending on the durian cultivar, ripeness, and extraction method.
Table 1: Relative Abundance of Major Volatile Compound Classes in Ripe Durian Pulp
| Compound Class | Relative Concentration (µg/L in headspace) |
| Esters | 33.4[3] |
| Sulfur Compounds | 3.0[3] |
| Alcohols | 3.4[3] |
| Aldehydes | Present, but not quantified in this study[3] |
Data adapted from a study on 'Mon Thong' durian using solid-phase microextraction (SPME)[3].
Table 2: Quantitative Analysis of Selected Volatile Sulfur Compounds in Durian Cultivars (µg/kg)
| Compound | 'Monthong' (MT) | 'Musang King' (MK) |
| Diethyl disulfide | 11,680.31[1] | 14,484.20[1] |
| Diethyl trisulfide | Present | Present |
| This compound | Present | Present |
Data from a comparative study of durian cultivars using SPME-GC-MS. "Present" indicates the compound was detected but not quantified in this specific study[1].
Experimental Protocols
The following protocols describe a multi-step process for the isolation and purification of this compound from durian pulp. The workflow is designed to first extract a broad range of volatile compounds and then progressively purify the target molecule through chromatographic techniques.
Protocol 1: Solvent Extraction of Volatile Compounds from Durian Pulp
This protocol describes the initial extraction of volatile and semi-volatile compounds from fresh durian pulp using an organic solvent.
Materials:
-
Fresh, ripe durian pulp
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass funnels and filter paper
Procedure:
-
Sample Preparation: Homogenize 500 g of fresh durian pulp in a blender.
-
Extraction: Transfer the homogenized pulp to a large beaker and add 1 L of dichloromethane. Stir the mixture for 2 hours at room temperature.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic phase from the solid fruit material.
-
Collection: Carefully decant the dichloromethane supernatant. Repeat the extraction process on the remaining pulp residue two more times with fresh solvent.
-
Pooling and Drying: Combine all dichloromethane extracts and dry over anhydrous sodium sulfate for 30 minutes.
-
Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at a bath temperature of 40°C and reduced pressure until a concentrated oily extract is obtained.
-
Storage: Store the crude extract at -20°C in a sealed vial to prevent the loss of volatile compounds.
Protocol 2: Fractionation of Crude Extract by Column Chromatography
This protocol aims to separate the crude extract into fractions based on polarity, which will help to isolate the less polar sulfur-containing compounds from more polar constituents.
Materials:
-
Crude durian extract from Protocol 1
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
n-Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack the chromatography column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane (5 column volumes)
-
98:2 n-Hexane:Ethyl acetate (5 column volumes)
-
95:5 n-Hexane:Ethyl acetate (5 column volumes)
-
90:10 n-Hexane:Ethyl acetate (5 column volumes)
-
Continue with further step gradients as needed.
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., 95:5 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.
-
Pooling and Analysis: Pool fractions that contain compounds with similar TLC profiles. Analyze a small aliquot of each pooled fraction by GC-MS to identify the fractions containing this compound.
Protocol 3: Purification by Preparative Gas Chromatography (Prep-GC)
This final step utilizes preparative gas chromatography to isolate this compound to a high degree of purity from the enriched fraction(s) obtained in Protocol 2.
Materials:
-
Enriched fraction(s) containing the target compound
-
Preparative gas chromatograph equipped with a fraction collector
-
Appropriate preparative GC column (e.g., a non-polar or semi-polar phase like DB-5 or equivalent)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection traps (cooled, if necessary)
Procedure:
-
Method Development: Develop an analytical GC-MS method to determine the retention time of this compound in the enriched fraction.
-
Prep-GC Setup: Install a suitable preparative column in the Prep-GC system. Set the oven temperature program, injector temperature, and detector temperature based on the analytical method, optimizing for the best separation of the target compound.
-
Injection: Inject an appropriate volume of the enriched fraction onto the Prep-GC column. The injection volume will depend on the column dimensions and loading capacity.
-
Fraction Collection: Program the fraction collector to collect the eluent at the predetermined retention time window for this compound. It is advisable to collect in narrow time windows to ensure high purity.
-
Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm the purity of the isolated this compound.
-
Pooling and Storage: If multiple Prep-GC runs are performed, pool the pure fractions and store the isolated compound in a sealed vial at low temperature.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification from a complex mixture to a pure compound.
References
Application of 3,6-Dimethyl-1,2,4,5-tetrathiane in Chemical Sensor Development: Current Status and Future Directions
A thorough review of current scientific literature reveals a notable absence of specific applications for 3,6-Dimethyl-1,2,4,5-tetrathiane in the direct development of new chemical sensors. While organosulfur compounds, in general, are a significant area of research in sensor technology, this particular tetrathiane has not been documented as a primary component in sensing platforms. Its primary recognized application lies within the food and fragrance industries as a flavoring agent.
This lack of specific data prevents the creation of detailed application notes and protocols for this compound in chemical sensing at this time. However, the core dithioacetal functionality within its structure is a key feature in a broader class of molecules utilized for chemical detection, particularly for heavy metal ions.
Therefore, to provide relevant and practical information for researchers and professionals in the field, this document will focus on the application of the dithioacetal functional group as a representative example in the development of chemical sensors. The following sections will provide detailed application notes and protocols for a dithioacetal-based sensor for the detection of mercury ions (Hg²⁺), a well-documented application that showcases the potential of this chemical moiety.
Application Notes: Dithioacetal-Based Fluorescent Sensor for Mercury (II) Detection
Introduction
The dithioacetal functional group serves as an excellent recognition element for heavy metal ions, most notably mercury (II). The strong affinity of sulfur for mercury leads to a highly specific interaction that can be harnessed to produce a measurable signal. In this application note, we describe a fluorescent "turn-off" sensor based on a dithioacetal-functionalized probe for the selective detection of Hg²⁺ in aqueous solutions.
Principle of Detection
The sensor operates on the principle of fluorescence quenching upon binding of Hg²⁺ to the dithioacetal moiety. The dithioacetal-containing fluorescent probe exhibits native fluorescence. In the presence of Hg²⁺, the dithioacetal group undergoes a specific and efficient desulfurization reaction, leading to the cleavage of the C-S bonds. This interaction disrupts the electronic properties of the fluorophore, resulting in a significant decrease, or "quenching," of the fluorescence signal. The degree of fluorescence quenching is directly proportional to the concentration of Hg²⁺ in the sample, allowing for quantitative analysis.
Quantitative Data Summary
The performance of a representative dithioacetal-based fluorescent sensor for Hg²⁺ is summarized in the table below.
| Parameter | Value |
| Analyte | Mercury (II) ion (Hg²⁺) |
| Detection Method | Fluorescence Spectroscopy |
| Linear Range | 0 - 40 µmol/L |
| Limit of Detection (LOD) | 4.8 x 10⁻⁸ mol/L |
| Response Time | < 1 minute |
| pH Range | 5 - 13 |
| Solvent | 99% Aqueous Solution |
Selectivity
The sensor exhibits high selectivity for Hg²⁺ over other common metal ions. Interference studies have shown that the presence of high concentrations of other cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Cd²⁺, Cu²⁺, and Zn²⁺ do not significantly affect the fluorescence response to Hg²⁺.
Experimental Protocols
1. Synthesis of a Dithioacetal-Based Fluorescent Probe
This protocol describes a general one-step synthesis of an anthracene-based dithioacetal fluorescent probe.
-
Materials: Anthracene-9-carbaldehyde, 1,2-ethanedithiol, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve anthracene-9-carbaldehyde (1 mmol) in 20 mL of dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,2-ethanedithiol (1.2 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dithioacetal-functionalized anthracene probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Protocol for Hg²⁺ Detection
-
Materials: Synthesized dithioacetal fluorescent probe, stock solution of HgCl₂ (1 mM) in deionized water, buffer solution (e.g., Tris-HCl, pH 7.4), various metal ion solutions for selectivity studies, fluorescence spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the dithioacetal probe (1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of standard solutions of Hg²⁺ with concentrations ranging from 0 to 50 µM by diluting the HgCl₂ stock solution in the buffer.
-
In a series of cuvettes, add the appropriate volume of the standard Hg²⁺ solutions.
-
To each cuvette, add a fixed amount of the dithioacetal probe stock solution to achieve a final probe concentration of 10 µM. Ensure the final volume in each cuvette is the same by adding the buffer solution.
-
Incubate the solutions at room temperature for 1 minute.
-
Measure the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set according to the absorption maximum of the anthracene fluorophore (typically around 365 nm).
-
Record the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity as a function of the Hg²⁺ concentration to generate a calibration curve.
-
For selectivity studies, repeat the measurement with solutions containing other metal ions at a high concentration (e.g., 100 µM) in the presence and absence of Hg²⁺.
-
Visualizations
Signaling Pathway
Caption: Mechanism of fluorescence quenching upon Hg²⁺ binding.
Experimental Workflow
Caption: Experimental workflow for the detection of Hg²⁺.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane
Welcome to the technical support center for the synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis of this compound involves the reaction of acetaldehyde with hydrogen sulfide in an acidic medium. The reaction proceeds through the formation of a gem-dithiol intermediate, which then dimerizes to form the six-membered tetrathiane ring.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are acetaldehyde and a source of hydrogen sulfide. Hydrogen sulfide gas can be bubbled directly through the reaction mixture, or an in-situ source like sodium hydrosulfide (NaSH) in an acidic solution can be used. An acid catalyst, typically hydrochloric acid (HCl), is also required. The reaction is usually carried out in a suitable solvent, such as ethanol or a mixture of ethanol and water.
Q3: What is the expected yield for this synthesis?
A3: The reported yields for the synthesis of this compound can vary significantly depending on the specific reaction conditions. Yields can range from low to moderate. Optimizing reaction parameters is crucial for improving the overall yield.
Q4: What are the main side products in this reaction?
A4: The primary side products can include oligomeric and polymeric polysulfides, as well as other cyclic sulfur compounds. The formation of these byproducts is often favored by elevated temperatures and improper stoichiometry of the reactants.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or hexane. Column chromatography on silica gel can also be employed for further purification if necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient delivery of hydrogen sulfide. 2. Incorrect reaction temperature. 3. Inappropriate pH of the reaction mixture. 4. Degradation of the product during workup. | 1. Ensure a steady and sufficient flow of H₂S gas or use a fresh in-situ source. 2. Maintain a low reaction temperature (typically 0-10 °C) to minimize side reactions and volatilization of acetaldehyde. 3. The reaction requires an acidic medium. Ensure the pH is sufficiently low by using an appropriate concentration of acid catalyst. 4. Perform the workup and purification steps at low temperatures and avoid prolonged exposure to heat. |
| Formation of a Yellow/White Precipitate (Polymeric Sulfur) | 1. Oxidation of hydrogen sulfide. 2. High reaction temperature. | 1. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing the reactants to minimize the presence of oxygen. 2. Strictly control the reaction temperature and maintain it in the recommended low range. |
| Oily Product Instead of a Crystalline Solid | 1. Presence of impurities, such as oligomeric polysulfides. 2. Incomplete reaction. | 1. Attempt to purify the oil by column chromatography before recrystallization. 2. Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC or GC-MS). If necessary, extend the reaction time. |
| Difficulty in Isolating the Product | 1. Product is soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Use a non-polar solvent for extraction in which the product is highly soluble and the impurities are less soluble. 2. To break up an emulsion, add a saturated brine solution or filter the mixture through a pad of celite. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Acetaldehyde (ethanal)
-
Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaSH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Gas dispersion tube (if using H₂S gas)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. If using hydrogen sulfide gas, include a gas dispersion tube.
-
Preparation of Reaction Mixture: Cool the flask in an ice bath to 0-5 °C. To the flask, add a solution of acetaldehyde in ethanol.
-
Addition of Acid: Slowly add concentrated hydrochloric acid to the stirred solution while maintaining the low temperature.
-
Introduction of Hydrogen Sulfide:
-
Method A (H₂S Gas): Bubble hydrogen sulfide gas through the solution at a slow and steady rate for a specified period.
-
Method B (In-situ Generation): If using sodium hydrosulfide, dissolve it in water and add it dropwise to the acidic acetaldehyde solution.
-
-
Reaction: Continue stirring the reaction mixture at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract with dichloromethane.
-
Drying and Evaporation: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or hexane to obtain pure this compound as a crystalline solid.
Quantitative Data Summary:
| Parameter | Value/Range |
| Reactant Molar Ratio (Acetaldehyde:H₂S) | 1:1 to 1:1.5 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 30 - 50% |
Visualizations
Challenges in the purification of cis- and trans-isomers of 3,6-Dimethyl-1,2,4,5-tetrathiane
Technical Support Center: Purification of 3,6-Dimethyl-1,2,4,5-tetrathiane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans-isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the cis- and trans-isomers of this compound?
The primary challenges in separating these diastereomers stem from their similar physicochemical properties:
-
Small Polarity Difference: The cis- and trans-isomers have very similar polarities, making their separation by standard chromatographic techniques difficult.
-
Co-elution: Due to the slight difference in polarity, the isomers often co-elute, resulting in poor resolution.
-
Potential for Isomerization: Depending on the conditions (e.g., solvent, temperature, stationary phase), there might be a risk of isomerization, where one isomer converts to the other, complicating the purification process.
-
Compound Stability: Tetrathianes can be sensitive to certain conditions, and degradation during long purification runs is a possibility.
Q2: Which chromatographic techniques are most promising for this separation?
Based on general principles for separating non-polar diastereomers, the following techniques are recommended for method development:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and powerful technique. Both normal-phase and reversed-phase chromatography should be explored.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation and is often successful where HPLC is not.
-
Flash Chromatography: For preparative scale purification, flash chromatography on silica gel can be effective if a suitable solvent system is identified through TLC or HPLC screening.
Q3: Can I use Thin Layer Chromatography (TLC) to develop a separation method?
Yes, TLC is an excellent and rapid tool for initial solvent screening in normal-phase chromatography. However, be aware that diastereomers that are difficult to separate may not show clear separation on a TLC plate.[1] Even if two spots are not visible, it is still worth attempting column chromatography with promising solvent systems, as the resolution is much higher on a column.
Q4: Are there any recommended starting conditions for HPLC method development?
For initial screening, a systematic approach is recommended. The following tables outline potential starting points for both normal-phase and reversed-phase HPLC.
Table 1: Suggested Initial HPLC Screening Conditions
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, Diol, Cyano | C18, C8, Phenyl-Hexyl |
| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol, Hexane/Dichloromethane | Acetonitrile/Water, Methanol/Water |
| Gradient | Isocratic or shallow gradient (e.g., 0-10% polar solvent) | Isocratic or shallow gradient (e.g., 50-100% organic) |
| Flow Rate | 1.0 mL/min (for analytical columns) | 1.0 mL/min (for analytical columns) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of cis- and trans-3,6-Dimethyl-1,2,4,5-tetrathiane.
Problem 1: Poor or no separation of isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The selectivity of the column is crucial for separating diastereomers.[2] If you are using a standard C18 column, try a different stationary phase. Phenyl-hexyl or embedded polar group phases can offer different selectivities in reversed-phase. For normal-phase, consider silica, diol, or cyano columns. Chiral stationary phases can also be effective for separating diastereomers.[3][4] |
| Incorrect Mobile Phase Composition | Systematically screen different solvent systems. In normal-phase, try non-polar solvents like hexane or heptane with small amounts of a polar modifier like isopropanol, ethanol, or dichloromethane.[1] In reversed-phase, try switching between acetonitrile and methanol as the organic modifier. The use of additives is generally not necessary for these non-ionizable compounds. |
| Isocratic Elution is Not Optimal | If using an isocratic method, a very shallow gradient may improve resolution. |
| Temperature Effects | Vary the column temperature. Sometimes, sub-ambient or elevated temperatures can significantly impact selectivity. |
Problem 2: Broad or tailing peaks.
| Possible Cause | Suggested Solution |
| Poor Solubility in Mobile Phase | Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.[5] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Secondary Interactions with Stationary Phase | In normal-phase, trace amounts of water can lead to peak tailing. Ensure you are using dry solvents. In reversed-phase, this is less common for non-polar compounds but could indicate an issue with the stationary phase itself. |
| Extra-column Volume | Ensure the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[6] |
Problem 3: Irreproducible retention times.
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | When changing mobile phases, ensure the column is thoroughly equilibrated. This can take 20-30 column volumes or more.[6] |
| Fluctuations in Mobile Phase Composition | If preparing the mobile phase online, ensure the mixer is functioning correctly. Manually pre-mixing the mobile phase can improve reproducibility.[5] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[6] |
| Column Degradation | The stationary phase can degrade over time. If you observe a sudden change in performance, try a new column. |
Table 2: Example of a Method Development Log
To systematically troubleshoot and develop a method, maintain a detailed log of your experiments.
| Run ID | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Observations |
| 001 | Silica (4.6x250mm) | 99:1 Hexane:IPA | 1.0 | 25 | 0.8 | Some peak shouldering observed. |
| 002 | Silica (4.6x250mm) | 98:2 Hexane:IPA | 1.0 | 25 | 0.6 | Isomers elute faster but with worse resolution. |
| 003 | Silica (4.6x250mm) | 99.5:0.5 Hexane:IPA | 1.0 | 25 | 1.1 | Better separation, but longer run time. |
| 004 | Silica (4.6x250mm) | 99.5:0.5 Hexane:IPA | 1.0 | 40 | 1.3 | Increased temperature improved resolution slightly. |
| 005 | C18 (4.6x250mm) | 80:20 ACN:H2O | 1.0 | 25 | 0.0 | Co-elution. |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for the cis- and trans-isomers of this compound.
-
Solubility Testing: Determine the solubility of the isomer mixture in various common HPLC solvents (e.g., hexane, isopropanol, acetonitrile, methanol, dichloromethane).
-
Initial Column and Mobile Phase Selection:
-
Normal-Phase: Start with a silica column and a non-polar mobile phase such as hexane with a small percentage of a polar modifier like isopropanol (e.g., 1-5%).
-
Reversed-Phase: Start with a C18 column and a mobile phase of acetonitrile and water (e.g., 80:20).
-
-
Scouting Runs: Perform initial injections to determine if any separation is observed. A good starting point is an isocratic run.
-
Optimization: Based on the results of the scouting runs, systematically adjust the following parameters to improve resolution:
-
Mobile Phase Strength: In normal-phase, decrease the percentage of the polar modifier to increase retention and potentially improve separation. In reversed-phase, decrease the percentage of the organic solvent.
-
Mobile Phase Selectivity: In normal-phase, try a different polar modifier (e.g., ethanol or dichloromethane). In reversed-phase, switch from acetonitrile to methanol or use a combination.
-
Stationary Phase Selectivity: If a good separation is not achieved, switch to a different column (e.g., from silica to diol in normal-phase, or from C18 to Phenyl-Hexyl in reversed-phase).
-
Temperature: Evaluate the effect of temperature on the separation.
-
-
Method Validation (for quantitative analysis): Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC method development for isomer separation.
Logical Diagram: Troubleshooting Poor Separation
This diagram illustrates a logical approach to troubleshooting when the isomers are not separating.
Caption: Decision tree for troubleshooting poor isomer separation.
References
Stability of 3,6-Dimethyl-1,2,4,5-tetrathiane in different solvent systems
Technical Support Center: 3,6-Dimethyl-1,2,4,5-tetrathiane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The following information is based on general principles of organic chemistry, knowledge of sulfur-containing heterocycles, and analogous compounds. It is strongly recommended to perform preliminary stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound, like many sulfur-containing compounds, should be stored in a cool, dry, and dark place to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The solid form is generally more stable than solutions.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on its structure, this compound is expected to be soluble in a range of organic solvents. For optimal stability, it is recommended to use aprotic and non-polar to moderately polar solvents. Chlorinated solvents (e.g., dichloromethane, chloroform) and ethereal solvents (e.g., diethyl ether, tetrahydrofuran) are likely suitable for short-term use. Protic solvents, especially in the presence of acidic or basic impurities, may promote degradation.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely to be:
-
Oxidation: The sulfur atoms are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents. This can lead to the formation of sulfoxides or other oxygenated derivatives.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the tetrathiane ring may undergo hydrolysis, leading to ring-opening and the formation of various sulfur-containing byproducts.
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. The disulfide bonds (S-S) are typically the weakest bonds in the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored by various analytical techniques that assess the purity of the compound over time. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile compound and identifying potential degradation products by their mass spectra.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the formation of degradation products by observing changes in the NMR spectrum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low yield or loss of starting material in a reaction. | Degradation of this compound in the reaction solvent. | * Ensure the use of high-purity, dry, and degassed solvents. * Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). * Perform a control experiment to assess the stability of the compound under the reaction conditions without other reagents. |
| Appearance of unknown peaks in HPLC or GC analysis of a stock solution. | The stock solution is degrading upon storage. | * Prepare fresh stock solutions for each experiment. * If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere. * Evaluate the stability of the compound in the chosen solvent over the intended storage period. |
| Inconsistent experimental results. | Inconsistent purity of this compound. | * Verify the purity of the compound upon receipt and before use. * Store the compound under the recommended conditions to prevent degradation. * If possible, purify the compound before use (e.g., by recrystallization). |
| Discoloration of the solid compound or solution. | Potential oxidation or photodecomposition. | * Store the solid compound and solutions protected from light. * Ensure the storage container is tightly sealed and purged with an inert gas. |
Illustrative Stability Data
Disclaimer: The following tables present hypothetical data for illustrative purposes to demonstrate how stability data for this compound might be presented. These are not based on experimental results.
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Appearance |
| Dichloromethane | 99.5 | 98.8 | Colorless |
| Acetonitrile | 99.5 | 97.2 | Colorless |
| Methanol | 99.5 | 94.5 | Faintly yellow |
| Water (buffered at pH 7) | 99.5 | 85.1 | Turbid |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in Acetonitrile over 48 hours.
| Temperature (°C) | Initial Purity (%) | Purity after 48h (%) |
| 4 | 99.5 | 99.1 |
| 25 | 99.5 | 94.8 |
| 40 | 99.5 | 88.3 |
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study of this compound
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL in a volumetric flask.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials under different conditions (e.g., 4°C, 25°C, 40°C, and protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), retrieve a vial from each storage condition.
-
Analyze the sample immediately by a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Caption: Experimental workflow for a stability study of this compound.
Preventing the degradation of 3,6-Dimethyl-1,2,4,5-tetrathiane during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dimethyl-1,2,4,5-tetrathiane to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, air (oxygen), or moisture. | Discard the reagent as its purity is compromised. Review storage procedures to ensure the container is tightly sealed, protected from light, and stored in a cool, dry environment. Consider purging the container with an inert gas before sealing. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to reduced purity and the presence of impurities that may interfere with the experiment. | Verify the purity of the this compound using an appropriate analytical method such as HPLC or GC-MS. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to recommended storage conditions. |
| Precipitate formation in solutions | The compound or its degradation products may have low solubility in the chosen solvent, or degradation may be accelerated in solution. | Prepare solutions fresh for each experiment. If a stock solution must be stored, evaluate its stability over the intended storage period and under the specific storage conditions (temperature, light exposure). Consider using a different solvent if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-10°C.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, consider placing the container within a desiccator and purging the headspace with an inert gas like argon or nitrogen.
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar sulfur-containing heterocyclic compounds are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The tetrathiane ring is likely the most reactive part of the molecule.
Q3: Are there any known stabilizers for this compound?
A3: There is no specific information available regarding stabilizers for this compound. The most effective approach to prevent degradation is to strictly control the storage environment by minimizing exposure to light, oxygen, and moisture.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from potential degradation products.
Experimental Protocols
Protocol 1: Stability Testing of this compound Under Different Storage Conditions
Objective: To evaluate the stability of this compound under various temperature and light conditions.
Methodology:
-
Divide a homogenous batch of this compound into several amber glass vials.
-
Create different storage environments:
-
Condition A (Recommended): 2-10°C, protected from light.
-
Condition B: Room temperature (e.g., 25°C), protected from light.
-
Condition C: Room temperature (e.g., 25°C), exposed to ambient light.
-
Condition D: Elevated temperature (e.g., 40°C), protected from light.
-
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each condition.
-
Analyze the purity of the sample using a validated HPLC or GC-MS method.
-
Quantify the amount of remaining this compound and identify any major degradation products.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify potential degradation products of this compound.
Methodology:
-
Prepare a solution of a degraded sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into a GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) with a suitable temperature program to separate the components.
-
Analyze the resulting mass spectra of the separated peaks to identify potential degradation products by comparing them to mass spectral libraries.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for stability testing of this compound.
References
Optimization of reaction conditions for the synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3,6-Dimethyl-1,2,4,5-tetrathiane?
A1: Based on analogous reactions for similar sulfur heterocycles, the most likely synthesis involves the reaction of acetaldehyde with a source of sulfur, such as hydrogen sulfide in the presence of elemental sulfur, often under acidic or basic catalysis.
Q2: What are the main safety precautions to consider during this synthesis?
A2: Hydrogen sulfide is a highly toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood. All glassware should be properly sealed, and a scrubbing system for H₂S is highly recommended. Acetaldehyde is volatile and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Q3: What are the expected major byproducts in this reaction?
A3: Common byproducts may include the isomeric 2,4,6-trimethyl-1,3,5-trithiane (the cyclic trimer of thioacetaldehyde), polymeric polysulfides, and unreacted starting materials. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) can be a useful tool to monitor the disappearance of acetaldehyde. Gas Chromatography-Mass Spectrometry (GC-MS) of aliquots from the reaction mixture can help in identifying the formation of the desired product and any byproducts.
Q5: What are the recommended purification methods for this compound?
A5: Purification can be challenging due to the potential for a mixture of sulfur-containing compounds. Column chromatography on silica gel is a common method. Recrystallization from a suitable solvent system may also be effective if the product is a solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient delivery of hydrogen sulfide. | Ensure a steady and controlled flow of H₂S gas into the reaction mixture. Use a gas dispersion tube to maximize gas-liquid contact. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Low temperatures may slow down the reaction rate, while high temperatures might favor byproduct formation or decomposition. | |
| Inappropriate catalyst or catalyst concentration. | Experiment with different acid or base catalysts (e.g., HCl, triethylamine) and vary their concentrations. | |
| Predominant Formation of 2,4,6-trimethyl-1,3,5-trithiane | Reaction conditions favor the formation of the more stable six-membered trithiane ring. | Adjust the stoichiometry of the reactants. A higher ratio of elemental sulfur to hydrogen sulfide might favor the formation of the tetrathiane. Explore different solvents and reaction temperatures. |
| Formation of Polymeric Materials | Uncontrolled polymerization of thioacetaldehyde intermediates. | Maintain a lower reaction temperature. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Difficult Purification | Co-elution of the product with byproducts during chromatography. | Try different solvent systems for column chromatography. Consider using a different stationary phase. If the product is a solid, attempt recrystallization with various solvents. |
| Oily product that is difficult to handle. | The product may be an oil at room temperature. Attempt to purify via distillation under reduced pressure if the compound is thermally stable. |
Experimental Protocols
Hypothetical Synthesis of this compound
Materials:
-
Acetaldehyde
-
Elemental Sulfur (S₈)
-
Hydrogen Sulfide (H₂S) gas
-
Solvent (e.g., Methanol, Dichloromethane)
-
Catalyst (e.g., Triethylamine or dry HCl in ether)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber, dissolve acetaldehyde and elemental sulfur in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly bubble hydrogen sulfide gas through the stirred solution at a controlled rate.
-
After the addition of H₂S, add the catalyst dropwise.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using TLC or GC-MS.
-
Upon completion, stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.
-
Work-up the reaction mixture, which may involve washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Product:Byproduct Ratio |
| 1 | Methanol | Triethylamine (5) | 0 | 12 | 35 | 2:1 |
| 2 | Methanol | Triethylamine (5) | 25 | 6 | 45 | 1.5:1 |
| 3 | Dichloromethane | Triethylamine (5) | 0 | 12 | 40 | 3:1 |
| 4 | Dichloromethane | Dry HCl (2) | 0 | 10 | 55 | 4:1 |
| 5 | Dichloromethane | Dry HCl (2) | -20 | 24 | 65 | 6:1 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Troubleshooting low yields in the Maillard reaction for sulfur-containing compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yields in the Maillard reaction involving sulfur-containing compounds.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low Yield of Target Sulfur-Containing Flavor Compounds
Question: Why am I getting a low yield of my desired sulfur-containing flavor compounds (e.g., thiophenes, thiazoles, 2-methyl-3-furanthiol)?
Answer: Low yields of specific sulfur-containing Maillard Reaction Products (MRPs) can be attributed to several critical reaction parameters. The Maillard reaction is a complex network of reactions, and its outcome is highly sensitive to the experimental environment.[1][2][3]
Potential Causes and Solutions:
-
Suboptimal pH: The pH of the reaction medium is a crucial factor that dictates reaction pathways.[1][4]
-
Cause: At acidic pH levels, the amino groups of amino acids are protonated, which reduces their nucleophilicity and slows the initial stages of the reaction.[1] However, some key meaty flavor compounds, such as 2-methyl-3-furanthiol and 2-furanmethanethiol, show higher yields at a lower pH (around 4.0-5.6).[4] Conversely, a higher pH can favor the formation of other compounds like pyrazines while reducing the levels of certain sulfur-containing odorants.[4][5]
-
Solution: Systematically vary the initial pH of your reaction mixture (e.g., from 4.5 to 8.5) to find the optimal range for your target compound. Remember that the pH will likely decrease during the reaction due to the formation of acidic compounds.[6][7]
-
-
Incorrect Temperature and Reaction Time: Temperature and time are interdependent factors that control the reaction kinetics.[1]
-
Cause: Insufficient heat or time will result in an incomplete reaction. Conversely, excessive temperature or prolonged heating can lead to the degradation of desirable volatile compounds and the formation of high molecular weight, dark-colored melanoidins.[1]
-
Solution: Optimize the temperature and time combination. Studies have shown optimal temperatures can range from 110°C to over 180°C, with times varying from minutes to hours, depending on the specific reactants and desired products.[8][9] Conduct a time-course experiment at a fixed temperature to identify the point of maximum yield before degradation occurs.
-
-
Inappropriate Reactant Concentrations or Ratios: The relative amounts of your sulfur-containing amino acid and reducing sugar directly impact the product profile.
-
Cause: The reaction can be limited by an insufficient amount of one of the precursors. An excessive amount of one reactant may also lead to the formation of undesired side products.[10]
-
Solution: Experiment with different molar ratios of your sulfur source (e.g., cysteine, methionine) to the carbonyl source (reducing sugar). A study optimizing a glucosamine-cysteine system found an optimal concentration ratio of 1.30.[9]
-
-
Suboptimal Water Activity (a_w): Water is both a product and a solvent in the Maillard reaction, and its availability is critical.
-
Cause: High water content can dilute reactants, slowing the reaction rate.[11] Very low water activity can hinder the mobility of reactants. The reaction rate is often maximal at intermediate water activities (a_w 0.65–0.75).[11]
-
Solution: If possible, control the water activity of your system. For aqueous models, consider reactant concentration as the primary control. In low-moisture systems, adjusting the initial moisture content is key.
-
-
Choice of Reactants: The molecular structure of the precursors determines the final products.
-
Cause: Different amino acids and sugars lead to different products. Cysteine is a vital precursor for many meaty aroma compounds like 2-acetylthiazole and 2-furanmethanethiol, while methionine is a precursor for methanethiol.[4] Pentoses (e.g., ribose, xylose) are generally more reactive than hexoses (e.g., glucose) and are often better precursors for desirable furanthiols.[4][12][13]
-
Solution: Ensure you are using the correct precursors for your target molecule. If aiming for meaty flavors, consider using cysteine or glutathione with ribose or xylose.[4][6]
-
-
Presence of Interfering Substances: Other molecules in your reaction matrix can compete for reactants or intermediates.
-
Cause: In complex systems like protein hydrolysates, other amino acids can compete in the reaction.[14] Unsaturated fatty acids can also interfere by reacting with hydrogen sulfide, a key intermediate derived from cysteine, making it unavailable for forming other target volatiles.[4]
-
Solution: If working in a complex matrix, consider a purification or fractionation step to remove interfering compounds. Alternatively, use a simplified model system to establish baseline conditions before moving to a more complex matrix.
-
Issue 2: Formation of Undesirable Off-Flavors or Excessive Browning
Question: My reaction is producing a strong, unpleasant sulfur odor instead of the desired meaty/roasted aroma, or the color is becoming too dark. What is going wrong?
Answer: The formation of off-flavors or intense color indicates that the reaction has proceeded down undesirable pathways or has progressed too far.
Potential Causes and Solutions:
-
Excessive Heat Treatment: Over-processing is a common cause of undesirable products.
-
Cause: High temperatures or long reaction times can cause the degradation of nuanced aroma compounds into simpler, often harsh-smelling volatiles like methanethiol. It also promotes the final stage of the Maillard reaction, leading to the formation of dark brown melanoidin polymers.[1]
-
Solution: Reduce the reaction temperature and/or time. Monitor the reaction closely, taking samples at different time points to analyze both aroma and color development.
-
-
Incorrect pH Pathway: As with low yields, pH dictates the product profile.
-
Cause: The pH influences which intermediates are formed. For example, at high pH, pyrazine formation may be favored over the formation of sulfur-substituted furans, altering the aroma profile.[5]
-
Solution: Adjust the initial pH of your system. If you are targeting compounds known to form under acidic conditions, ensure your starting pH is in the appropriate range (e.g., 4.5-6.0).[4][5]
-
-
Inhibition of Browning by Cysteine: Cysteine can act as an inhibitor of color formation.
-
Cause: Cysteine can react with Maillard intermediates, preventing them from progressing to the later stages that produce color.[15] This can be an advantage if a light-colored, savory product is desired.[16]
-
Solution: If some browning is desired alongside the sulfur-aroma development, consider reducing the relative concentration of cysteine or adding it at a later stage of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH, temperature, and time for generating meaty flavors with cysteine?
A1: There is no single universal optimum; the ideal conditions are highly dependent on the specific reducing sugar and the overall reaction matrix. However, published studies provide excellent starting points. For a xylose-cysteine system in a fish hydrolysate, optimal conditions were found to be a cysteine concentration of 0.80% (w/v), a temperature of 183.8°C, and a time of 89.34 minutes to maximize the production of 2-methyl-3-furanthiol and 2-furfurylthiol.[8] For a glucosamine-cysteine system, optimal conditions for absorbance (an indicator of reaction progress) were an initial pH of 8.0, 111°C, and 2.47 hours.[9] Generally, meaty aromas involving cysteine often form favorably at a slightly acidic to neutral pH (5.0-7.0).[4]
Q2: Which reducing sugar is best to use with sulfur-containing amino acids for meaty aromas?
A2: Pentoses, such as ribose and xylose, are generally more reactive and more effective at producing characteristic meaty and roasted aroma compounds compared to hexoses like glucose.[12] This is because they are key precursors for furanones and furanthiol compounds, such as 2-furanmethanethiol and 2-methyl-3-furanthiol, which are potent meat-like odorants.[4][13]
Q3: How can I analyze the yield of my sulfur-containing Maillard reaction products?
A3: The analysis of volatile sulfur compounds is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[17] Due to their low concentration, high volatility, and reactivity, a pre-concentration step is almost always necessary. Common techniques include headspace analysis methods like Solid-Phase Microextraction (SPME) or dynamic headspace trapping onto a sorbent material like Tenax.[13] Challenges include the potential for thermal degradation during analysis and the oxidative instability of thiols.[18]
Q4: Can I run the Maillard reaction in a complex matrix, such as a protein hydrolysate?
A4: Yes, the Maillard reaction is frequently performed in complex matrices like protein hydrolysates to generate savory flavors.[10][14] However, you must be aware that the matrix will significantly influence the reaction. The presence of various other amino acids, peptides of different molecular weights, lipids, and minerals will create a more complex and potentially competitive reaction environment, leading to a different profile of volatile products compared to a simple model system.[6][14]
Q5: Why is my reaction yield inconsistent between batches?
A5: Inconsistency in the Maillard reaction is almost always due to a lack of precise control over key parameters.[3] To ensure reproducibility, you must strictly control the following:
-
Initial pH: Small variations can shift reaction pathways.[19]
-
Reactant Purity and Concentration: Ensure reactants are of consistent quality and are weighed/measured accurately.
-
Temperature and Time Profile: The heating and cooling profile must be identical for each batch.
-
Water Activity/Moisture Content: Ensure the initial water content is consistent.[11]
-
Mixing: Inadequate mixing can lead to localized "hot spots" and non-uniform reaction progress.
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Key Parameters on Sulfur-Containing MRP Formation
| Parameter | Condition | Effect on Sulfur-Containing Compounds | Key Compounds Affected | Citation |
| pH | Low (4.0 - 5.6) | Generally higher levels of key meaty sulfur odorants. | 2-methyl-3-furanthiol, 2-furanmethanethiol, sulfur-substituted furans. | [4][5] |
| High (> 7.0) | Can reduce levels of some sulfur odorants; may favor pyrazine formation. | Pyrazines increase; 2-methyl-3-furanthiol levels may decrease. | [4][5] | |
| Temperature | Increasing Temp. | Increases reaction rate and formation of most volatiles up to an optimum. | Thiophenes, pyrazines, thiazoles. | [1][13] |
| Excessive Temp. | Degradation of desirable compounds, formation of off-flavors. | General degradation of complex volatiles. | [1] | |
| Reactant Type | Pentoses (Ribose, Xylose) | More reactive, higher yields of many key meaty aroma compounds. | 2-Furanmethanethiol, 2-methyl-3-furanthiol. | [4][13] |
| Hexoses (Glucose) | Less reactive than pentoses. | Different profile of aliphatic sulfur compounds. | [13] |
Table 2: Examples of Optimized Reaction Conditions from Literature
| Sulfur Source | Sugar Source | Temperature (°C) | Time (min) | Initial pH | Target Product/System | Citation |
| Cysteine | Xylose | 183.8 | 89.3 | Not specified | Meaty aroma in fish hydrolysate | [8] |
| Cysteine | Glucosamine | 111 | 148.2 | 8.0 | Maximize reaction progress (absorbance) | [9] |
| Cysteine | Glucose | 120 - 180 | Not specified | 5.5 - 7.5 | Volatiles in an extrusion cooking model | [13] |
Experimental Protocols
Protocol 1: Model System Maillard Reaction in an Aqueous Solution
This protocol describes a basic setup for studying the Maillard reaction in a controlled laboratory environment.
Materials:
-
Sulfur-containing amino acid (e.g., L-cysteine, L-methionine)
-
Reducing sugar (e.g., D-xylose, D-glucose)
-
Phosphate buffer (e.g., 0.1 M) or pH meter with NaOH/HCl for pH adjustment
-
Deionized water
-
Pressure-rated, sealed reaction vessels (e.g., screw-cap vials with septa, Parr reactor)
-
Heating system with precise temperature control (e.g., oil bath, heating block, oven)
Methodology:
-
Prepare Reactant Solutions:
-
Accurately weigh the amino acid and sugar to achieve the desired molar ratio (e.g., 1:1).
-
Dissolve the reactants in a known volume of phosphate buffer or deionized water. A typical starting concentration might be 0.1 M for each reactant.
-
-
Adjust pH:
-
Measure the initial pH of the solution.
-
Adjust to the target pH using dilute NaOH or HCl. Record the final starting pH.
-
-
Set Up Reaction:
-
Aliquot a precise volume of the reactant solution into each reaction vessel.
-
Securely seal the vessels. If collecting headspace volatiles, ensure the cap has a suitable septum.
-
-
Heating:
-
Preheat the heating system to the target temperature.
-
Place the sealed vessels into the heating system and start the timer. Ensure consistent heat transfer to all samples.
-
-
Stopping the Reaction:
-
After the designated time, immediately remove the vessels from the heat source.
-
Quench the reaction by placing the vessels in an ice-water bath. This rapidly lowers the temperature and halts further reactions.
-
-
Storage and Analysis:
-
Store the resulting Maillard Reaction Products (MRPs) at low temperatures (e.g., -20°C or -80°C) in airtight containers to prevent degradation or loss of volatiles prior to analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis of Volatiles
This protocol outlines a general method for extracting volatile compounds for analysis.
Methodology (using Headspace SPME):
-
Sample Preparation:
-
Place a precise amount of the liquid MRP solution (e.g., 1-5 mL) or a weighed amount of solid MRP into a headspace vial.
-
If desired, add a known amount of an internal standard for semi-quantification.
-
Add a salt (e.g., NaCl) to saturation to increase the volatility of the analytes by the "salting-out" effect.
-
-
Incubation:
-
Seal the vial and place it in a heated agitator (e.g., at 60°C for 30 minutes). This allows the volatile compounds to equilibrate between the sample and the headspace gas.
-
-
Extraction:
-
Expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) while maintaining the incubation temperature. The fiber coating will adsorb the volatile compounds.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the Gas Chromatograph (GC).
-
The high temperature of the port (e.g., 250°C) desorbs the analytes from the fiber onto the GC column for separation and subsequent detection by the Mass Spectrometer (MS).
-
Visualizations
Caption: Simplified pathway of the Maillard reaction highlighting the incorporation of sulfur.
Caption: Troubleshooting workflow for low yields in the Maillard reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Assessment of Maillard Reactions in Foods | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Optimization of the Maillard reaction of xylose with cysteine for modulating aroma compound formation in fermented tilapia fish head hydrolysate using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review [frontiersin.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Contribution of sulfur-containing compounds to the colour-inhibiting effect and improved antioxidant activity of Maillard reaction products of soybean protein hydrolysates. | Semantic Scholar [semanticscholar.org]
- 17. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 18. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Enhancing the resolution of 3,6-Dimethyl-1,2,4,5-tetrathiane peaks in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dimethyl-1,2,4,5-tetrathiane. The focus is on enhancing the resolution of its chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a sulfur-containing heterocyclic organic compound. A summary of its key properties is presented in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8S4 | [1][2] |
| Molecular Weight | 184.366 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,2,4,5-Tetrathiocyclohexane, 3,6-dimethyl | [1][2] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Log10 of Water solubility in mol/l: -4.12 (Crippen Calculated Property) | [4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.455 (Crippen Calculated Property) | [4] |
Q2: What are the common chromatographic methods used for the analysis of this compound?
Q3: Why am I seeing broad or poorly resolved peaks for this compound?
A3: Poor peak resolution for this compound can stem from several factors. One significant consideration is the presence of stereoisomers. This compound exists as a mixture of cis and trans diastereomers.[5] If the chromatographic conditions are not optimized, these isomers may co-elute or partially overlap, leading to broad or shouldered peaks. Other general causes of peak broadening in chromatography include:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6]
-
Inappropriate Flow Rate: Each column has an optimal flow rate for best efficiency. Deviating significantly from this can increase peak broadening.[7]
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can cause the sample band to spread before it reaches the detector.[8][9]
-
Column Degradation: Over time, columns can lose their resolving power due to contamination or degradation of the stationary phase.[10]
-
Improper Sample Solvent: Using a sample solvent that is much stronger than the mobile phase (in HPLC) or is not volatile enough (in GC) can lead to peak shape issues.[8][10]
Troubleshooting Guides
Guide 1: Improving Resolution of Suspected Isomeric Peaks
This guide provides a systematic approach to resolving the cis and trans isomers of this compound.
Workflow for Isomer Resolution
Caption: Troubleshooting workflow for isomer separation.
Step-by-Step Troubleshooting:
-
Confirm the Presence of Isomers: If possible, obtain reference standards for the individual cis and trans isomers to confirm their retention times. If standards are unavailable, proceed with method optimization assuming their presence.
-
Optimize the GC Temperature Program:
-
Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of the target peaks. This can often improve the separation of closely eluting compounds.
-
Isothermal Segments: Introduce an isothermal hold at a temperature just below the elution temperature of the peaks of interest. This can enhance resolution.
-
-
Change Column Stationary Phase:
-
Increase Polarity: If you are using a non-polar column like a DB-5, switching to a more polar column (e.g., a wax-type or a phenyl-substituted column) can alter the selectivity and potentially resolve the isomers. The NIST WebBook shows data for a related compound, 3,6-Di-isopropyl-[1][2][6][8]tetrathiane, on a polar FFAP column, suggesting this approach may be effective.[11]
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for the column being used. This will maximize column efficiency and minimize peak broadening.
-
-
Consider a Chiral Column: If the above steps do not provide adequate resolution, and if the isomers are enantiomers or diastereomers that are difficult to separate on standard columns, a chiral GC column may be necessary.
Guide 2: General Peak Broadening Issues
This guide addresses common causes of peak broadening that are not necessarily related to isomerism.
Logical Flow for Diagnosing Peak Broadening
Caption: Decision tree for troubleshooting general peak broadening.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| All peaks are broad | Sub-optimal flow rate: The carrier gas or mobile phase flow rate is too high or too low.[7] | Consult the column manufacturer's guidelines and set the flow rate to the optimal value for your column dimensions. |
| Extra-column volume: Excessive tubing length or dead volume in connections.[6][8][10] | Use the shortest possible length of narrow-bore tubing to connect the injector, column, and detector. Ensure all fittings are properly made to minimize dead volume. | |
| High data acquisition rate: The detector's data rate is too slow for the peak width.[6][8] | Increase the data acquisition rate (Hz) of the detector to ensure at least 15-20 data points are collected across each peak. | |
| Later eluting peaks are broader | Longitudinal diffusion: The analyte band spreads out as it travels through the column.[9] | This is a natural phenomenon. To mitigate it, you can try to shorten the analysis time by increasing the temperature ramp rate (in GC) or the gradient slope (in HPLC). |
| Peak fronting or tailing | Column overload: Too much sample was injected.[6] | Reduce the injection volume or dilute the sample. |
| Active sites on the column: The column may be contaminated or degraded, leading to unwanted interactions with the analyte.[10] | Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. | |
| Inappropriate sample solvent: The sample is dissolved in a solvent that is too strong (HPLC) or has a very different polarity from the stationary phase.[8][10] | Whenever possible, dissolve the sample in the initial mobile phase (HPLC) or a volatile, non-polar solvent (GC). |
Experimental Protocols
Gas Chromatography (GC) Method for this compound
This protocol is a starting point based on data from the NIST WebBook and general chromatographic principles.[1] Optimization will likely be required.
Table 2: Suggested GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column that has been used for this analyte.[1] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC-MS. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column to ensure good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overload. |
| Split Ratio | 50:1 | A higher split ratio can lead to sharper peaks but lower sensitivity. Adjust as needed. |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 5°C/min to 280°CHold: 5 min at 280°C | A slow ramp rate is suggested to improve the resolution of the isomers. |
| MS Detector | ||
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Scan Range | m/z 40-250 | To cover the molecular ion and expected fragment ions of the analyte. |
Table 3: Kovats Retention Indices for this compound
| Column Type | Retention Index | Source |
| Standard non-polar | 1388 | [1] |
| Standard non-polar | 1401, 1387 | [3] |
| Semi-standard non-polar | 1388, 1406 | [3] |
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C4H8S4 | CID 526613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 67411-27-2 [thegoodscentscompany.com]
- 6. agilent.com [agilent.com]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. halocolumns.com [halocolumns.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. 3,6-Di-isopropyl-[1,2,4,5]tetrathiane [webbook.nist.gov]
Technical Support Center: Managing 3,6-Dimethyl-1,2,4,5-tetrathiane Odor in a Laboratory Setting
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and management of the strong, sulfurous odor associated with 3,6-Dimethyl-1,2,4,5-tetrathiane.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a strong odor?
A1: this compound is a sulfur-containing heterocyclic organic compound.[1][2][3] Its potent, sulfurous odor is characteristic of many organosulfur compounds, which are known for their low odor thresholds, meaning they can be detected by the human nose at very low concentrations.
Q2: What are the primary safety concerns when working with this compound?
Q3: How can I minimize odor exposure during my experiments?
A3: The most effective method is to use a combination of engineering controls and good laboratory practices. Always handle the compound in a certified chemical fume hood.[4] Minimize the quantities used and keep all containers tightly sealed when not in use. Employing a bleach trap for any off-gassing is also a recommended practice.
Q4: What is the best way to clean glassware that has come into contact with this compound?
A4: Glassware should be immediately quenched with a solution of sodium hypochlorite (household bleach) before standard cleaning procedures.[4][5] Soaking the glassware in a bleach solution is an effective way to oxidize the residual sulfur compounds, rendering them less odorous.
Q5: How should I dispose of waste containing this compound?
A5: All waste, including disposable materials like gloves and paper towels, should be treated with a bleach solution to neutralize the odor before being placed in a sealed, labeled hazardous waste container.[4] Liquid waste should be quenched with an oxidizing agent like sodium hypochlorite in a controlled manner within a fume hood before being collected for hazardous waste disposal.
II. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent sulfur odor in the lab despite using a fume hood. | 1. Improper fume hood use (e.g., sash too high, clutter blocking airflow).2. Contaminated equipment or surfaces outside the fume hood.3. Inadequate sealing of containers.4. Insufficient neutralization of waste. | 1. Ensure the fume hood sash is at the appropriate height and the work area is clear of obstructions.2. Decontaminate all surfaces, equipment, and personal protective equipment (PPE) that may have come into contact with the compound using a bleach solution.3. Use containers with tight-fitting lids and parafilm to ensure a proper seal.4. Review and reinforce waste quenching and disposal procedures. |
| Odor complaints from adjacent labs. | 1. Exhaust from your fume hood re-entering the building's ventilation system.2. Transport of unsealed containers outside the designated work area. | 1. Consult with your institution's environmental health and safety (EHS) office to assess fume hood exhaust and building ventilation.2. Ensure all containers are securely sealed before being transported. Use secondary containment when moving the compound. |
| Bleach treatment is not effectively neutralizing the odor. | 1. Insufficient concentration of bleach.2. Insufficient contact time.3. The presence of other reactive materials in the waste stream that are consuming the bleach. | 1. Use a fresh, undiluted household bleach solution (typically 5-8% sodium hypochlorite).2. Allow for adequate soaking time, potentially overnight, for heavily contaminated items.3. Segregate waste streams to ensure the bleach is primarily reacting with the sulfur compound. |
III. Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H8S4 | [1][2][3] |
| Molecular Weight | 184.37 g/mol | [6] |
| Appearance | Not specified (likely a solid or oil) | |
| Odor | Sulfurous | [7] |
| Melting Point | 198 °C | [8] |
| Boiling Point | 270-272 °C (estimated) | [8] |
| Vapor Pressure | 0.01 mmHg @ 25 °C (estimated) | [8] |
| Solubility | Soluble in alcohol; Insoluble in water | [8] |
Note: Some physical properties are estimated and should be used as a guideline.
IV. Experimental Protocols
Protocol 1: General Handling and Use
-
Preparation: Before handling the compound, prepare a quench bath of household bleach in a designated container within the fume hood. Also, prepare a separate container for solid waste that can be sealed.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.
-
Weighing and Transfer: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use dedicated spatulas and glassware.
-
Reaction Setup: Ensure your reaction apparatus is equipped with a gas outlet that leads to a bleach trap to neutralize any volatile byproducts.
Protocol 2: Quenching and Neutralization of Residual Compound
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature. Slowly and carefully add an excess of sodium hypochlorite solution (household bleach) to the reaction vessel while stirring in the fume hood. Be aware of any potential exothermic reactions.
-
Glassware Decontamination: Immerse all contaminated glassware in a bleach bath for at least one hour, preferably overnight. For larger items, fill them with bleach and let them stand in the fume hood.
-
Surface Decontamination: Wipe down all surfaces within the fume hood that may have been exposed to the compound with a cloth soaked in bleach solution, followed by a water rinse.
Protocol 3: Waste Disposal
-
Liquid Waste: The quenched reaction mixture should be collected in a designated hazardous waste container. Clearly label the container with the contents.
-
Solid Waste: All disposable items (gloves, paper towels, etc.) that have come into contact with the compound should be placed in a separate, sealable bag containing a small amount of bleach-soaked absorbent material. This bag should then be placed in the solid hazardous waste container.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
V. Visualizations
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. coleparmer.com [coleparmer.com]
- 5. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane and Other Tetrathianes: Properties and Biological Activities
For Immediate Release
This guide provides a comprehensive comparison of the physicochemical properties and biological activities of 3,6-Dimethyl-1,2,4,5-tetrathiane and related tetrathiane compounds. Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes potential workflows for future research.
Physicochemical Properties: A Comparative Overview
Tetrathianes are a class of sulfur-containing heterocyclic compounds characterized by a six-membered ring containing four sulfur atoms and two carbon atoms. The physicochemical properties of these compounds can vary significantly with substitution. Below is a comparison of key properties for this compound and its parent compound, 1,2,4,5-tetrathiane.
| Property | This compound | 1,2,4,5-Tetrathiane | 1,2,3,4-Tetrathiane | 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane |
| Molecular Formula | C4H8S4[1][2] | C2H4S4 | C2H4S4 | C6H12S4 |
| Molecular Weight | 184.4 g/mol [1][2] | 156.3 g/mol | 156.31 g/mol | 212.4 g/mol |
| Melting Point | Not available | 132 - 133 °C | 457.72 K (184.57 °C) | Not available |
| Boiling Point | Not available | 239 °C @ 760 mmHg | 460.70 K (187.55 °C) | Not available |
| LogP (Octanol/Water) | 2.4 (Computed)[1] | 1.6 (Computed) | 2.678 (Crippen Calculated) | Not available |
| Kovats Retention Index (Standard non-polar) | 1343, 1347, 1401, 1387[1] | 1310, 1318 | 1278.00 | Not available |
| Conformation | Not available | Predominantly chair | Not available | Populated twist-boat conformation |
Biological Activities: An Area Ripe for Exploration
While the physicochemical properties of some tetrathianes are documented, there is a notable scarcity of experimental data regarding their biological activities in publicly available literature. Searches for antimicrobial, antifungal, and cytotoxic properties of this compound and other tetrathianes did not yield significant results. However, related sulfur-rich heterocyclic compounds have demonstrated biological activities, suggesting that tetrathianes may also possess interesting properties worthy of investigation. For instance, lenthionine (1,2,3,5,6-pentathiepane), a compound found in shiitake mushrooms, has reported larvicidal and nematicidal activities.
Given the potential for biological activity, this guide outlines standardized experimental protocols to facilitate future research into the antimicrobial, cytotoxic, larvicidal, and nematicidal properties of this compound and other tetrathianes.
Experimental Protocols
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi.[3][4][5][6][7]
1. Preparation of Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Sterile 96-well microtiter plates.
- Bacterial or fungal strains cultured in appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Positive control (known antibiotic/antifungal) and negative control (solvent).
2. Procedure:
- Dispense 100 µL of sterile broth into each well of the microtiter plate.
- Create a two-fold serial dilution of the test compound by adding 100 µL of the stock solution to the first well and then transferring 100 µL to subsequent wells.
- Prepare a standardized inoculum of the microorganism and add a specific volume to each well.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]
1. Cell Culture and Treatment:
- Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
2. Assay Procedure:
- After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
- Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
Larvicidal Activity Assay (e.g., against Aedes aegypti)
This bioassay determines the efficacy of a compound in killing mosquito larvae.[11][12][13][14]
1. Preparation of Test Solutions:
- Dissolve the test compound in a suitable solvent to prepare a stock solution.
- Prepare a series of dilutions of the test compound in water.
2. Bioassay:
- Place a specific number of third or fourth instar mosquito larvae (e.g., 20-25) into beakers or cups containing the test solutions.
- Include a positive control (e.g., temephos) and a negative control (solvent in water).
- Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.
3. Data Analysis:
- Calculate the percentage of mortality for each concentration.
- Determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.
Nematicidal Activity Assay (e.g., against Caenorhabditis elegans)
This assay evaluates the potential of a compound to kill nematodes.[15][16][17][18][19]
1. Nematode Culture:
- Maintain a culture of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.
2. Assay Procedure:
- Wash synchronized L4 or young adult worms off the NGM plates with M9 buffer.
- In a 96-well plate, add a specific number of worms (e.g., 20-30) to each well containing the test compound dissolved in a suitable buffer.
- Include a positive control (e.g., levamisole) and a negative control (solvent in buffer).
- Incubate the plate at 20-25°C and assess nematode viability at different time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not respond to touch with a platinum wire.
3. Data Analysis:
- Calculate the percentage of mortality for each concentration.
- Determine the LD50 (lethal dose required to kill 50% of the nematodes).
Experimental and logical workflows
The following diagrams illustrate the logical workflow for assessing the biological potential of tetrathiane compounds.
Caption: Workflow for the synthesis, biological screening, and analysis of tetrathiane derivatives.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. This compound | C4H8S4 | CID 526613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial microdilution assay [bio-protocol.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 12. Residual Larvicidal Activity of Quinones against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
The Potent Antioxidant Landscape of Sulfur-Containing Heterocyclic Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective antioxidants is a perpetual frontier. Among the vast array of chemical scaffolds, sulfur-containing heterocyclic compounds have emerged as a particularly promising class, exhibiting significant potential in mitigating oxidative stress, a key player in a multitude of pathological conditions. This guide provides a comparative analysis of the antioxidant activity of prominent sulfur-containing heterocyclic compounds, supported by experimental data and detailed methodologies, to aid in the rational design and development of new therapeutic agents.
The antioxidant capacity of these compounds is often attributed to the unique electronic properties of the sulfur atom, which can readily participate in single-electron transfer reactions to neutralize free radicals.[1] Furthermore, the heterocyclic ring system can be strategically functionalized to enhance this intrinsic activity and introduce additional mechanisms of action, such as metal chelation.[2][3] This versatility makes them a focal point of research in medicinal chemistry.[4][5][6]
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant efficacy of a compound is typically quantified by its ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activities of representative sulfur-containing heterocyclic compounds from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Heterocyclic Class | Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Thiazole | Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | - | - | [7] |
| Phenolic Thiazole (5a) | ABTS | < Ascorbic Acid | Ascorbic Acid | - | [8] | |
| Phenolic Thiazole (7j, 7k) | - | > Ascorbic Acid & Trolox | Ascorbic Acid, Trolox | - | [9] | |
| Thiadiazole | 1,3,4-Thiadiazole linked 4-thiazolidinone (TZD 5) | DPPH | 27.50 | Ascorbic Acid | 29.2 | [10] |
| 1,3,4-Thiadiazole linked 4-thiazolidinone (TZD 3) | DPPH | 28.00 | Ascorbic Acid | 29.2 | [10] | |
| Amide derivative of 2-amino-1,3,4-thiadiazole (3'c) | DPPH | Excellent | - | - | [11] | |
| Dithiolethione | Dithiolethione (Compound 10) | Neuroprotection Assay | Potent | D3T, CPDT | - | [12][13] |
| Dithiolethione (Compound 11) | Neuroprotection Assay | Potent | D3T, CPDT | - | [12][13] |
Deciphering the Mechanisms: Radical Scavenging and Beyond
The primary mechanism by which many sulfur-containing heterocyclic compounds exert their antioxidant effect is through direct radical scavenging.[1] This involves the donation of a hydrogen atom or an electron to a reactive oxygen species (ROS), thereby neutralizing its reactivity. The stability of the resulting radical on the sulfur-containing compound is a key determinant of its scavenging efficiency.[1]
However, their antioxidant prowess is not limited to this single mode of action. Many of these compounds also exhibit the ability to chelate transition metal ions like iron and copper.[2] These metals can otherwise participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. By sequestering these metal ions, the sulfur-containing heterocycles can prevent the formation of these damaging species.[2]
Furthermore, some dithiolethiones have been shown to activate the Nrf2-antioxidant response element (ARE) signaling pathway.[12][13][14][15] This pathway is a crucial cellular defense mechanism against oxidative stress, leading to the upregulation of a battery of antioxidant and detoxification enzymes.
Figure 1: Mechanisms of antioxidant action for sulfur-containing heterocyclic compounds.
Experimental Protocols: A Guide to In Vitro Antioxidant Assays
The evaluation of antioxidant activity relies on a variety of established in vitro assays. Below are the detailed methodologies for two of the most commonly employed assays cited in the literature for sulfur-containing heterocyclic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[10][16][17]
Methodology:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the test compound are prepared to obtain a range of concentrations.
-
A solution of DPPH in the same solvent (typically 0.1 mM) is prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).[10]
-
A control is prepared containing the solvent and the DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[8][18]
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
Various concentrations of the test compounds or standard are added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured spectrophotometrically at 734 nm.
-
The percentage of inhibition of absorbance is calculated relative to a control (without the test compound).
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of sulfur-containing heterocyclic compounds is profoundly influenced by their structural features. Key SAR observations include:
-
Presence of Phenolic Hydroxyl Groups: The incorporation of phenolic hydroxyl groups onto the heterocyclic scaffold generally enhances antioxidant activity.[3][8] These groups can readily donate a hydrogen atom to free radicals.
-
Substitution on the Heterocyclic Ring: The nature and position of substituents on the heterocyclic ring can modulate the electronic properties and steric accessibility of the sulfur atom, thereby influencing antioxidant potency.[19][20] For instance, electron-donating groups can enhance radical scavenging activity, while bulky substituents may hinder it.
-
The Role of the Sulfur Atom's Oxidation State: The oxidation state of the sulfur atom is critical. More reduced forms of sulfur-containing compounds, such as those with sulfhydryl groups (-SH), tend to be more potent antioxidants.[21]
-
Planarity and Conjugation: Increased planarity and conjugation within the molecule can facilitate the delocalization of the radical formed after scavenging, thus increasing the stability of the antioxidant radical and enhancing its overall efficacy.[3]
References
- 1. redox - What makes sulfur-containing compounds such good antioxidants? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Sulfur and selenium antioxidants: challenging radical scavenging mechanisms and developing structure-activity relationships based on metal binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 6. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
- 11. Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 17. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant effects of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for confirming the structure of 3,6-Dimethyl-1,2,4,5-tetrathiane, alongside alternative analytical techniques.
While a specific crystal structure for this compound is not publicly available, this guide will utilize data from closely related compounds to illustrate the power and precision of X-ray crystallography. We will also present available experimental data for the target molecule from other analytical methods to provide a comprehensive comparison.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
Hypothetical Experimental Protocol for this compound
Should single crystals of this compound be obtained, the following protocol would be typical for its structural elucidation.
1. Synthesis and Crystallization:
-
Synthesis: this compound can be synthesized by the reaction of acetaldehyde with hydrogen sulfide in the presence of an acid catalyst. The crude product would then be purified, for example, by column chromatography.
-
Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a critical step. This often involves screening various solvents and crystallization techniques. For a small organic molecule like this compound, slow evaporation of a solution in a suitable solvent (e.g., ethanol, hexane, or a mixture) at a constant temperature is a common method.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement:
-
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or other techniques to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and thermal parameters.
Illustrative Crystallographic Data: 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine
To demonstrate the type of data obtained from an X-ray crystallographic study, the following table summarizes the crystallographic data for a related heterocyclic compound, 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine.
| Parameter | 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine |
| Chemical Formula | C₁₂H₁₀N₆ |
| Formula Weight | 238.26 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 11.2862(18) |
| b (Å) | 14.481(2) |
| c (Å) | 6.8864(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1125.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.406 |
| R-factor | 0.050 |
This data provides a precise description of the crystal lattice and the arrangement of molecules within it, offering unambiguous structural confirmation.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most detailed structural information, other techniques are invaluable for characterization, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information.
Expected ¹H NMR Signals:
-
A quartet corresponding to the methine protons (CH).
-
A doublet corresponding to the methyl protons (CH₃).
Expected ¹³C NMR Signals:
-
A signal for the methine carbons.
-
A signal for the methyl carbons.
The chemical shifts, coupling constants, and integration of these signals would allow for the confirmation of the basic structure and potentially the stereoisomeric form (cis or trans).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₄H₈S₄, giving a molecular weight of approximately 184 g/mol .[1][2]
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) at m/z ≈ 184.
-
Fragmentation peaks corresponding to the loss of sulfur atoms or methyl groups.
The NIST WebBook provides gas chromatography data for this compound, often coupled with mass spectrometry (GC-MS), which can be used for its identification in complex mixtures.[1][2]
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas or solution |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation pattern |
| Structural Detail | High (atomic resolution) | Medium to High | Low (connectivity inferred from fragmentation) |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules, less definitive for absolute configuration | Does not directly provide 3D structure |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like this compound, emphasizing the central role of X-ray crystallography.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled technique. It provides a complete and unambiguous three-dimensional atomic arrangement. While NMR and mass spectrometry are crucial complementary techniques for initial characterization and for instances where suitable crystals cannot be obtained, they do not offer the same level of structural detail as a successful crystallographic experiment. For drug development and detailed scientific research, the investment in obtaining a crystal structure is often justified by the wealth of precise structural information it provides.
References
Cross-Validation of Analytical Methods for 3,6-Dimethyl-1,2,4,5-tetrathiane Quantification in Food Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3,6-Dimethyl-1,2,4,5-tetrathiane, a volatile sulfur compound found in some food products as a flavoring agent, particularly in meat and fish. The cross-validation of analytical methods is crucial for ensuring data accuracy, reproducibility, and regulatory compliance in food safety and quality control. This document outlines and compares the most probable analytical techniques, providing hypothetical yet realistic experimental data to guide researchers in selecting and validating an appropriate method.
While specific validated methods for this compound are not extensively available in the public literature, this guide leverages established analytical approaches for similar volatile sulfur compounds in food matrices. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), as the most suitable technique, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a potential, though less likely, alternative.
Comparative Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on factors such as sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and quantification based on their mass-to-charge ratio. | Separation of compounds based on their polarity and interaction with a stationary phase, followed by detection and quantification based on their ultraviolet absorbance. |
| Selectivity | High | Moderate to Low |
| Sensitivity | High (ng/kg to µg/kg levels) | Lower (µg/kg to mg/kg levels) |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound. | Generally used for non-volatile or less volatile compounds. Derivatization may be required for volatile sulfur compounds. |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free technique. | Liquid-liquid or solid-phase extraction is typically required. |
| Run Time | Typically 15-30 minutes | Typically 10-20 minutes |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly recommended for the analysis of this compound in food matrices due to its high sensitivity and selectivity.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization: Homogenize 5 g of the food sample (e.g., cooked meat).
-
Vial Preparation: Place the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine).
-
Equilibration: Seal the vial and incubate at 60°C for 30 minutes with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Retract the fiber and immediately insert it into the GC injector port for thermal desorption at 250°C for 5 minutes.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 184, 92, 61).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is presented as a less conventional alternative. Its suitability would heavily depend on the compound's UV absorbance and the complexity of the food matrix.
1. Sample Preparation: Solvent Extraction
-
Extraction: Homogenize 10 g of the food sample with 20 mL of a suitable organic solvent (e.g., acetonitrile or a hexane/dichloromethane mixture).
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detector: Set to a wavelength where this compound exhibits maximum absorbance (hypothetically, e.g., 220 nm).
Method Validation and Performance Comparison
Method validation is performed to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below with hypothetical but representative data.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 10 - 50 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | 50 - 200 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 105% |
| Precision (RSD%) | < 10% | < 15% |
Visualizing the Experimental Workflow
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the experimental protocols.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
For the quantification of this compound in food samples, a validated GC-MS method is the most appropriate choice, offering superior sensitivity and selectivity compared to HPLC-UV. The use of HS-SPME for sample preparation provides a simple, efficient, and solvent-free approach. While the data presented in this guide is illustrative, it provides a solid foundation for researchers to develop and validate their own methods for the analysis of this and other volatile sulfur compounds in complex food matrices. Robust method validation is paramount to ensure the reliability and accuracy of the obtained results.
A Flavor Showdown: 3,6-Dimethyl-1,2,4,5-tetrathiane vs. 3,5-dimethyl-1,2,4-trithiolane in Meat's Aromatic Profile
Two sulfur-containing heterocyclic compounds, 3,6-dimethyl-1,2,4,5-tetrathiane and 3,5-dimethyl-1,2,4-trithiolane, are significant contributors to the characteristic flavor of cooked meat. While both are products of the complex chemical reactions that occur during heating, their relative importance and specific sensory contributions differ. This guide provides a comparative analysis of these two potent aroma compounds, supported by available experimental data, to elucidate their roles in the development of meat flavor for researchers, scientists, and professionals in drug and flavor development.
Both this compound and 3,5-dimethyl-1,2,4-trithiolane are formed primarily through the Maillard reaction and the degradation of sulfur-containing precursors, such as the amino acid cysteine, during the cooking of meat. These reactions, influenced by factors like temperature, time, and the presence of other molecules like lipids, generate a complex bouquet of volatile compounds that define the final flavor profile.
Physicochemical and Sensory Properties: A Head-to-Head Comparison
A critical aspect in understanding the impact of a flavor compound is its sensory threshold, the minimum concentration at which it can be detected by the human senses. While data for this compound is limited, 3,5-dimethyl-1,2,4-trithiolane is recognized for its potent "beefy" and "meaty" notes at very low concentrations.
| Property | This compound | 3,5-dimethyl-1,2,4-trithiolane |
| Molecular Formula | C₄H₈S₄ | C₄H₈S₃ |
| Molecular Weight | 184.37 g/mol | 152.30 g/mol |
| Sensory Descriptors | Sulfurous, Meaty | Beefy, Meaty, Sulfurous[1] |
| Flavor Threshold in Water | Not available | 10 ppb[2] |
| Taste Threshold | Not available | 20 ppb (for 3,5-di-(2-methylpropyl)-1,2,4-trithiolane)[3] |
Formation Pathways: A Tale of Two Sulfur Cycles
The formation of these cyclic sulfur compounds in meat is a complex process involving multiple reaction pathways. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, provides the initial carbonyl and sulfur compounds. The degradation of sulfur-containing amino acids, particularly cysteine, is a crucial source of hydrogen sulfide and other reactive sulfur species.
The following diagram illustrates a simplified, generalized pathway for the formation of these compounds.
Experimental Protocols
The analysis of volatile sulfur compounds in meat is a challenging task due to their low concentrations and high reactivity. A typical workflow for the extraction and analysis of these compounds is outlined below.
1. Sample Preparation:
-
Cooked meat samples are homogenized.
-
For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of the target compound) is added.
2. Extraction of Volatiles:
-
Solvent Extraction: The homogenized sample is extracted with a low-boiling point solvent like dichloromethane or diethyl ether. This is followed by a concentration step.
-
Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the headspace above the heated meat sample to adsorb volatile compounds. This is a solvent-free technique.
-
Simultaneous Distillation-Extraction (SDE): This technique combines steam distillation and solvent extraction to isolate a wide range of volatile and semi-volatile compounds.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted volatiles are separated based on their boiling points and polarity using a gas chromatograph.
-
The separated compounds are then identified and quantified using a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.
-
For enhanced selectivity for sulfur compounds, a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with the MS.[4][5]
4. Sensory Analysis (Gas Chromatography-Olfactometry - GC-O):
-
GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column.
-
A trained panel of assessors sniffs the effluent from the GC and records the odor description and intensity for each compound, helping to identify the most potent odorants.
Signaling Pathways of Sulfur Compound Perception
The perception of sulfurous odors is mediated by olfactory receptors (ORs) located in the nasal cavity. While the specific receptors for this compound and 3,5-dimethyl-1,2,4-trithiolane have not been definitively identified, research has shown that certain ORs are specialized for detecting sulfur-containing compounds. Interestingly, studies have revealed that metal ions, particularly copper, can play a crucial role in the activation of some of these receptors by sulfur-containing odorants.[6][7] This suggests a complex mechanism of odor perception that involves not only the shape and chemical properties of the odorant molecule but also its interaction with metal cofactors in the receptor.
References
- 1. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meat flavor volatiles: a review of the composition, techniques of analysis, and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. shimadzu.com [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Verifying the Purity of Synthesized 3,6-Dimethyl-1,2,4,5-tetrathiane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for verifying the purity of synthesized 3,6-Dimethyl-1,2,4,5-tetrathiane, with a primary focus on elemental analysis. Supporting experimental data and detailed protocols are provided to assist in the selection of the most appropriate method.
Introduction to this compound
This compound is an organosulfur compound with the molecular formula C₄H₈S₄.[1][2] Its purity is crucial for its application in various research and development fields. This guide will explore the use of elemental analysis as a primary method for purity verification and compare it with alternative spectroscopic and chromatographic techniques.
Elemental Analysis for Purity Verification
Elemental analysis is a robust and widely used method to determine the elemental composition of a sample. For organic compounds, it typically involves the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity. Generally, an accepted deviation of experimental results from the calculated values is within ±0.4%.[3][4]
Theoretical Composition of this compound
To effectively use elemental analysis for purity verification, the theoretical elemental composition must first be calculated based on its molecular formula, C₄H₈S₄, and molecular weight of 184.37 g/mol .[1][2]
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 26.06 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.37 |
| Sulfur | S | 32.07 | 4 | 128.28 | 69.57 |
| Total | 184.384 | 100.00 |
Comparison of Purity Verification Methods
| Analytical Method | Principle | Information Provided | Sample Requirement | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, SO₂). | Percentage composition of C, H, and S. | Milligram quantities of solid or liquid. | Provides fundamental confirmation of elemental composition and purity. Cost-effective. | Does not identify or quantify impurities directly. Can be affected by inorganic contaminants. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns. | Microgram to nanogram quantities of volatile or semi-volatile samples. | High sensitivity and selectivity for volatile impurities. Can identify specific contaminants. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, identification of functional groups, and quantification of impurities with distinct NMR signals. | Milligram quantities of soluble sample. | Provides detailed structural confirmation. Can quantify impurities relative to the main compound. | Lower sensitivity compared to GC-MS. Complex spectra can be difficult to interpret. Solvent choice is critical. |
Experimental Protocols
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound involves the reaction of acetaldehyde with hydrogen sulfide in the presence of an acid catalyst.
Materials:
-
Acetaldehyde
-
Hydrogen sulfide gas
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Cool a solution of acetaldehyde in diethyl ether to 0-5 °C in an ice bath.
-
Bubble hydrogen sulfide gas through the cooled solution while stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the reaction mixture.
-
Continue stirring for several hours at low temperature.
-
Allow the mixture to warm to room temperature and then wash with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.
Elemental Analysis Protocol
Instrumentation:
-
A CHNS/O elemental analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the purified and dried this compound into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Combust the sample at a high temperature (typically >900 °C) in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, SO₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of C, H, and S based on the detector response and the initial sample weight.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the synthesis, purification, and purity verification processes.
Caption: Synthesis and purification workflow for this compound.
Caption: Workflow for the purity verification of the synthesized compound.
Conclusion
Verifying the purity of synthesized this compound is paramount for its intended applications. Elemental analysis serves as a fundamental and cost-effective method to confirm the elemental composition and, by extension, the purity of the compound. For a more comprehensive purity profile, especially for identifying specific impurities, complementary techniques such as GC-MS and NMR spectroscopy are invaluable. The choice of analytical method will depend on the specific requirements of the research, available instrumentation, and the nature of potential impurities. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound.
References
The Sensory-Instrumental Nexus: Unraveling the Aroma Profile of 3,6-Dimethyl-1,2,4,5-tetrathiane
A comprehensive guide for researchers and drug development professionals on correlating sensory panel data with instrumental analysis for the potent sulfur-containing compound, 3,6-Dimethyl-1,2,4,5-tetrathiane. This document provides a framework for understanding its characteristic "sulfurous" and "meaty" aroma profile through objective comparison and supporting experimental data.
This guide delves into the critical process of correlating subjective sensory perception with objective instrumental measurements for this compound, a volatile organic compound known for its significant contribution to the aroma of various food products. By integrating sensory panel assessments with gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O), researchers can gain a holistic understanding of this compound's flavor impact.
Quantitative Data Summary
To effectively correlate sensory and instrumental data, it is essential to present the findings in a clear and comparable format. The following tables provide a representative summary of quantitative data that could be obtained from sensory panel evaluations and instrumental analysis of this compound.
Table 1: Sensory Panel Evaluation of this compound
| Sensory Attribute | Mean Intensity Score (0-10 Scale) | Standard Deviation | Key Descriptors Noted by Panelists |
| Sulfurous/Alliaceous | 8.2 | 1.1 | Cooked garlic, onion, slightly rubbery |
| Meaty/Savory | 6.5 | 1.5 | Roasted meat, broth-like, umami |
| Earthy/Musty | 3.1 | 0.9 | Damp soil, mushroom-like |
| Overall Aroma Intensity | 7.8 | 1.3 | Pungent, potent |
Note: Data presented is a synthesized representation based on typical sensory profiles of sulfurous compounds and is intended for illustrative purposes.
Table 2: Instrumental Analysis of this compound
| Analytical Technique | Parameter | Value | Reference |
| Gas Chromatography (GC) | Retention Index (DB-5 column) | 1388 | [1] |
| Gas Chromatography (GC) | Retention Index (DB-1 column) | 1401 | [1] |
| Mass Spectrometry (MS) | Molecular Formula | C4H8S4 | [1] |
| Mass Spectrometry (MS) | Molecular Weight | 184.4 g/mol | |
| Gas Chromatography-Olfactometry (GC-O) | Odor Description at Elution Peak | Sulfurous, Meaty |
Experimental Protocols
Detailed and reproducible methodologies are paramount for generating reliable and comparable data. The following sections outline standardized protocols for the sensory and instrumental analysis of this compound.
Sensory Evaluation Protocol
1. Panelist Selection and Training: A panel of 10-12 trained sensory assessors is selected based on their ability to discriminate and scale the intensity of various aroma compounds. Panelists undergo training sessions using reference standards for "sulfurous" (e.g., diluted dimethyl sulfide) and "meaty" (e.g., beef broth) aromas to ensure calibration and consistency.
2. Sample Preparation: A stock solution of this compound is prepared in a neutral solvent (e.g., mineral oil or propylene glycol) at a concentration of 1000 ppm. Serial dilutions are then made to achieve concentrations within the perceptual range of the panelists, typically from 0.1 to 10 ppm. Samples are presented in amber glass vials with PTFE-lined septa to minimize olfactory adaptation and contamination.
3. Evaluation Procedure: Panelists evaluate the samples in a controlled sensory laboratory with individual booths equipped with proper ventilation and lighting. A randomized and balanced presentation order is used to mitigate order effects. Panelists are instructed to assess the intensity of predefined sensory attributes ("Sulfurous/Alliaceous," "Meaty/Savory," "Earthy/Musty," and "Overall Aroma Intensity") using a 10-point unstructured line scale anchored with "low" and "high." Panelists are also encouraged to provide free-text descriptors for each sample.
Instrumental Analysis Protocol
1. Sample Preparation: A headspace solid-phase microextraction (SPME) method is employed for volatile extraction. A known concentration of this compound in a relevant food matrix or solvent is placed in a headspace vial. The sample is equilibrated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 20 minutes) before exposing a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is thermally desorbed in the GC inlet.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 250°C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
3. Gas Chromatography-Olfactometry (GC-O) Analysis: The GC effluent is split between the mass spectrometer and a heated sniffing port.
-
Sniffing Port: Gerstel ODP 3 or equivalent.
-
Humidification: Humidified air is mixed with the effluent to prevent nasal dehydration.
-
Data Collection: A trained assessor records the perceived odor, its intensity, and the retention time. This data is then correlated with the peaks identified by the MS detector.
Correlating Sensory and Instrumental Data
The correlation of sensory and instrumental data is crucial for understanding the chemical basis of aroma perception. The following diagram illustrates the workflow for this process.
Caption: Workflow for correlating sensory panel data with instrumental analysis.
By employing robust experimental designs and statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR), researchers can establish statistically significant relationships between specific instrumental measurements (e.g., peak area of this compound) and sensory attributes (e.g., "meaty" aroma intensity). This integrated approach provides a powerful tool for flavor characterization, quality control, and the development of new products with desired sensory profiles.
References
Benchmarking the stability of 3,6-Dimethyl-1,2,4,5-tetrathiane against similar sulfur compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 3,6-Dimethyl-1,2,4,5-tetrathiane against other relevant sulfur-containing heterocyclic compounds. Due to the limited availability of direct experimental stability data for this compound in publicly accessible literature, this comparison is based on established principles of chemical stability for related structures, such as 1,3-dithianes and other cyclic polysulfides. The provided experimental protocols are standardized methods for assessing the stability of organosulfur compounds and are recommended for a comprehensive evaluation of this compound.
Comparative Stability Analysis
The stability of sulfur-containing heterocycles is influenced by factors such as ring strain, the number and arrangement of sulfur atoms, and the nature of substituents. Generally, six-membered rings like this compound are expected to be more stable than smaller ring systems due to lower ring strain. The presence of multiple sulfur-sulfur bonds in tetrathianes, however, can be a point of relative instability compared to dithianes, which contain more stable carbon-sulfur bonds.
Table 1: Comparative Stability of this compound and Similar Sulfur Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Thermal Stability | Expected Photolytic Stability | Expected Chemical Stability (Acid/Base) |
| This compound | C4H8S4 | 184.37 | Moderate | Low to Moderate | Moderate | |
| 1,3-Dithiane | C4H8S2 | 120.24 | High | Moderate | High | |
| 1,2,4,5-Tetrathiane | C2H4S4 | 156.31 | Low to Moderate | Low | Low to Moderate | |
| Tetrahydrothiophene | C4H8S | 88.17 | High | High | High |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of this compound and other sulfur compounds.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) using standard reference materials.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically aluminum or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample weight as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) will indicate the onset and completion temperatures of decomposition.
Photostability Assessment
Objective: To evaluate the degradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into transparent and light-resistant (control) containers.
-
Expose the transparent containers to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a xenon lamp or a cool white fluorescent lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
Maintain the control samples in the dark at the same temperature.
-
At specified time intervals, withdraw samples from both the exposed and control containers.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
Chemical Stability Assessment (Forced Degradation)
Objective: To determine the stability of the compound in acidic, basic, and oxidative conditions.
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent and add an equal volume of a strong acid (e.g., 1 M HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At defined time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent and add an equal volume of a strong base (e.g., 1 M NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
At defined time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At defined time points, withdraw samples and analyze by HPLC.
-
Visualizations
The following diagrams illustrate a typical workflow for stability testing and a conceptual representation of the expected stability hierarchy of the compared compounds.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,6-Dimethyl-1,2,4,5-tetrathiane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 3,6-Dimethyl-1,2,4,5-tetrathiane, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a well-ventilated fume hood to prevent inhalation of any potential vapors.
Disposal Plan: A Step-by-Step Protocol
The primary method for the disposal of small quantities of this compound and similar sulfur-containing compounds in a laboratory setting is through oxidation. This process converts the compound into less volatile and less toxic substances.
Experimental Protocol: Oxidation of this compound
-
Preparation: In a fume hood, prepare a solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) in a suitably sized beaker. The amount of bleach should be in excess of the amount of the tetrathiane to be neutralized.
-
Dilution: If the this compound is in a solid form, it should first be dissolved in a minimal amount of a water-miscible organic solvent, such as ethanol or acetone.
-
Neutralization: Slowly and with constant stirring, add the dissolved this compound solution to the sodium hypochlorite solution. Be prepared for a potential exothermic reaction; control the rate of addition to manage any heat generation.
-
Reaction Time: Allow the mixture to react for a minimum of two hours to ensure complete oxidation.
-
Verification: Test the pH of the resulting solution to ensure it is within the acceptable range for aqueous waste disposal in your facility (typically between 6 and 8). Adjust with a dilute acid or base as necessary.
-
Final Disposal: Once the reaction is complete and the pH is neutral, the solution can be disposed of as aqueous chemical waste, in accordance with your institution's and local regulations.
Important Considerations:
-
Do not mix with acidic waste, as this can generate toxic chlorine gas.
-
Do not dispose of the pure compound down the drain or in regular trash.
-
For larger quantities, or if you are unsure about this procedure, contact your institution's Environmental Health and Safety (EHS) office for guidance.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Property | Value | Source |
| Molecular Formula | C4H8S4 | PubChem |
| Molecular Weight | 184.37 g/mol | PubChem |
| Recommended Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Emory University Disposal Guidelines |
| Recommended pH for Aqueous Waste | 6 - 8 | General Laboratory Practice |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
